2-(1,3-Dioxolan-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQDSVXQHYMZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297152 | |
| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-19-8 | |
| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1,3-Dioxolan-2-yl)phenol chemical structure and properties
An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)phenol: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 2-(1,3-Dioxolan-2-yl)phenol, a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Moving beyond a simple data sheet, this guide delves into the structural nuances, spectroscopic signatures, and practical synthetic methodologies associated with this compound. We will explore the causal relationships behind its reactivity and utility, particularly its crucial role as a protecting group for salicylaldehyde, which enables complex molecular transformations. The protocols and data presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Molecular Identity and Physicochemical Properties
2-(1,3-Dioxolan-2-yl)phenol, also known as salicylaldehyde ethylene acetal, is an organic compound that effectively masks the reactive aldehyde functionality of salicylaldehyde within a stable cyclic acetal structure. This protection strategy is fundamental in multi-step syntheses where the phenolic hydroxyl group or the aromatic ring needs to be modified without interference from the aldehyde.
The core structure consists of a phenol ring substituted at the ortho position with a five-membered 1,3-dioxolane ring.[1] This arrangement confers a unique set of properties that are critical for its application in synthesis.
Table 1: Core Physicochemical and Structural Data for 2-(1,3-Dioxolan-2-yl)phenol
| Property | Value | Source |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)phenol | PubChem[1] |
| CAS Number | 6988-19-8 | PubChem[1] |
| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |
| Molecular Weight | 166.17 g/mol | PubChem[1] |
| Appearance | Crystalline solid | ResearchGate[2] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Structural Elucidation via X-ray Crystallography
Single-crystal X-ray diffraction studies have provided definitive insights into the three-dimensional structure of 2-(1,3-Dioxolan-2-yl)phenol. The analysis reveals that the dioxolane ring is not planar but adopts an "envelope" conformation.[2] In this arrangement, one of the oxygen atoms is displaced from the plane formed by the other four atoms of the ring. Furthermore, the molecules in the crystal lattice are organized into zigzag chains through intermolecular O—H···O hydrogen bonds between the phenolic hydroxyl group of one molecule and a dioxolane oxygen of an adjacent molecule.[2] This hydrogen bonding network is a key factor influencing the compound's melting point and solubility characteristics.
Spectroscopic Signature Analysis
A thorough understanding of the spectroscopic profile of 2-(1,3-Dioxolan-2-yl)phenol is essential for reaction monitoring and quality control. The following data is a composite of expected values based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The phenolic -OH proton typically appears as a broad singlet between 4-7 ppm, and its chemical shift can be concentration-dependent.[3] The four aromatic protons on the phenol ring are expected to produce a complex multiplet pattern between 6.8 and 7.3 ppm. A key diagnostic signal is the acetal proton (-O-CH-O-), which should appear as a sharp singlet around 6.0 ppm.[4] The four protons of the ethylene glycol moiety in the dioxolane ring typically present as a multiplet near 4.0-4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon of the acetal group (-O-C-O-) is characteristically found downfield, around 107 ppm.[4] The aromatic carbons will appear in the 116-155 ppm range, with the carbon bearing the hydroxyl group being the most deshielded. The two equivalent carbons of the dioxolane ring (-O-CH₂-CH₂-O-) will produce a signal around 65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a few characteristic absorption bands. A very strong and broad peak will be observed in the 3300-3400 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded phenolic group.[3] Strong C-O stretching bands for the acetal are expected around 1239 and 1104 cm⁻¹.[4] Aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic C=C bending vibrations will be visible in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is dictated by the lability of the dioxolane ring and the stability of the resulting fragments.
Table 2: Summary of Key Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Phenolic -OH | δ 4.0 - 7.0 ppm (broad s) |
| Aromatic C-H | δ 6.8 - 7.3 ppm (m) | |
| Acetal C-H | δ ~6.0 ppm (s) | |
| Dioxolane -CH₂- | δ 4.0 - 4.2 ppm (m) | |
| ¹³C NMR | Acetal Carbon | δ ~107 ppm |
| Dioxolane Carbons | δ ~65 ppm | |
| IR | Phenolic O-H stretch | 3300 - 3400 cm⁻¹ (strong, broad) |
| Acetal C-O stretch | ~1100-1240 cm⁻¹ (strong) |
Synthesis and Reaction Mechanisms
The primary utility of 2-(1,3-Dioxolan-2-yl)phenol lies in its role as a stable, yet reversibly formed, derivative of salicylaldehyde. Its synthesis is a classic example of acetal formation, a cornerstone reaction in organic chemistry for the protection of carbonyl groups.[5][6]
Experimental Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)phenol
This protocol describes a standard laboratory procedure for the acid-catalyzed acetalization of salicylaldehyde.
Materials:
-
Salicylaldehyde
-
Ethylene glycol (1.1 equivalents)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.01 eq.)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add salicylaldehyde, toluene, ethylene glycol, and a catalytic amount of p-TsOH.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom. This removal of water is critical as it drives the reversible reaction toward the product, in accordance with Le Châtelier's principle.
-
Reaction Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[7]
Mechanistic Rationale
The formation of the acetal proceeds via a well-established acid-catalyzed mechanism. The p-TsOH protonates the carbonyl oxygen of salicylaldehyde, which significantly enhances the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by one of the hydroxyl groups of ethylene glycol. Subsequent proton transfers and the elimination of a water molecule generate a resonance-stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group of the ethylene glycol, leading to the final cyclic acetal product after deprotonation.
Caption: Workflow for the synthesis of 2-(1,3-Dioxolan-2-yl)phenol.
Reactivity and Applications in Drug Development
The chemical behavior of 2-(1,3-Dioxolan-2-yl)phenol is dominated by the interplay between the stable acetal and the reactive phenol group. This dichotomy is what makes it a valuable synthetic intermediate.
The Dioxolane Moiety as a Robust Protecting Group
The 1,3-dioxolane group is an excellent choice for protecting aldehydes and ketones because it is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments.[5] This stability allows chemists to perform reactions on other parts of the molecule, such as the phenolic hydroxyl group, without affecting the masked aldehyde.
The deprotection, or removal of the dioxolane group, is readily achieved by hydrolysis under mild aqueous acidic conditions, which regenerates the original salicylaldehyde.[8][9]
Caption: The protection-deprotection strategy using the dioxolane group.
Synthetic Utility in Medicinal Chemistry
While 2-(1,3-Dioxolan-2-yl)phenol itself is not typically a final drug product, its role as a key intermediate is significant. The phenol functional group is a recurring motif in a large number of FDA-approved drugs and natural products, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[10][11]
By protecting the highly reactive aldehyde of salicylaldehyde, chemists can selectively perform transformations such as:
-
O-alkylation or O-acylation of the phenolic hydroxyl to synthesize diverse phenol ether or ester libraries for structure-activity relationship (SAR) studies.
-
Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the benzene ring, directing substituents to positions activated by the hydroxyl group.
Once the desired modifications are complete, the aldehyde is deprotected to yield a substituted salicylaldehyde derivative. These derivatives are precursors to a wide range of biologically active heterocyclic compounds, such as coumarins, flavonoids, and Schiff base ligands used in catalysis.[12][13] For instance, the synthesis of certain naphthalenes can be achieved through thermal cyclization reactions of allenes derived from 2-(1,3-Dioxolan-2-yl)phenol.[14]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 2-(1,3-Dioxolan-2-yl)phenol. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provides guidance.[15][16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(1,3-Dioxolan-2-yl)phenol is more than just a catalog chemical; it is a key enabling tool in the arsenal of the synthetic organic chemist. Its value lies in the strategic masking of a reactive aldehyde, thereby permitting a host of chemical transformations on the phenol and aromatic ring systems that would otherwise be unfeasible. A firm grasp of its structure, spectroscopic properties, and the mechanisms governing its formation and cleavage is essential for its effective application in the synthesis of complex molecules for materials science, research, and drug development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 271118, 2-(1,3-Dioxolan-2-yl)phenol. PubChem. [Link]
-
Reyes-Melo, C., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]
-
Kretz, T., et al. (2007). 2-(1,3-Dioxolan-2-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Salomaa, P., & Kankaanperä, A. (1962). The Hydrolysis of 1,3-Dioxolan and Its Alkyl Derivatives. Acta Chemica Scandinavica. [Link]
-
Al-Tel, T. H., et al. (2012). Thermal Cyclization of Phenylallenes That Contain ortho -1,3-Dioxolan-2-yl Groups: New Cascade Reactions Initiated by 1,5-Hydride Shifts of Acetalic H Atoms. Chemistry - A European Journal. [Link]
-
Man, C. H., et al. (2015). Summary: Synthesis of Salicylaldehyde and its Applications. Hong Kong Student Science Project Competition. [Link]
-
Bandyopadhyay, D. Protecting groups in organic synthesis. Course Material. [Link]
-
Hansen, T. V., & Stenstrøm, Y. (2012). One-Pot Multi-Step Reactions. Organic Syntheses. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70293, 2-Phenyl-1,3-dioxolane. PubChem. [Link]
-
Kankaanperä, A., & Salomaa, P. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica. [Link]
-
Shuvalov, M. V., et al. (2021). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Molbank. [Link]
-
Wright, S. W., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., & Goel, N. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]
-
LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Wikipedia. Dioxolane. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. 2-(1,3-Dioxolan-2-yl)phenol | C9H10O3 | CID 271118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. hkasme.org [hkasme.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.ca [fishersci.ca]
- 16. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-(1,3-Dioxolan-2-yl)phenol (CAS 6988-19-8)
The "Trojan Horse" Scaffold for Heterocyclic Synthesis
Part 1: Executive Summary & Strategic Utility
In the landscape of complex organic synthesis, 2-(1,3-Dioxolan-2-yl)phenol (CAS 6988-19-8) serves as a critical "masked" electrophile. It is the ethylene acetal derivative of salicylaldehyde. Its primary utility lies in its ability to protect the aldehyde functionality while leaving the phenolic hydroxyl group free for functionalization.
This molecule acts as a strategic checkpoint in the synthesis of benzofurans , coumarins , and chromenes . By masking the aldehyde, researchers can perform base-mediated
Key Application Areas:
-
Benzofuran Synthesis: Via
-alkylation with -haloketones followed by acid-mediated cyclization. -
Ligand Design: Precursor for Salen-type ligands where asymmetry is required.
-
C-H Activation: Directing group for metal-catalyzed functionalization of the aromatic ring.
Part 2: Chemical Profile & Specifications[1][2][3]
When sourcing this material, purity is paramount. The equilibrium between the acetal and the open aldehyde is sensitive to moisture and acid. High-quality supplies should be free of the hydrolysis product (salicylaldehyde).
Technical Specifications Table
| Property | Specification | Notes |
| IUPAC Name | 2-(1,3-Dioxolan-2-yl)phenol | Also known as Salicylaldehyde ethylene acetal |
| CAS Number | 6988-19-8 | |
| Molecular Formula | ||
| Molecular Weight | 166.17 g/mol | |
| Appearance | White to off-white crystalline solid or viscous oil | Low melting point; state depends on purity/temperature.[1] |
| Purity (GC/HPLC) | Critical: Impurities are often salicylaldehyde. | |
| Solubility | DCM, THF, Ethyl Acetate, Alcohols | Limited solubility in water. |
| Stability | Acid-sensitive; Moisture-sensitive | Hydrolyzes back to aldehyde in acidic media. |
| Handling | Store under inert gas (Argon/Nitrogen) | Hygroscopic. Keep cold ( |
Part 3: Mechanistic Pathway (The "Trojan Horse" Strategy)
The power of CAS 6988-19-8 lies in the sequential activation of its functional groups. The following diagram illustrates the standard workflow for synthesizing 2-substituted benzofurans, a common drug pharmacophore.
Workflow Diagram
-
Phase 1 (Protection): Already inherent in the starting material.
-
Phase 2 (Functionalization): The phenol attacks an electrophile (e.g.,
-bromoacetophenone). -
Phase 3 (Activation/Cyclization): Acid treatment unmasks the aldehyde, which immediately condenses with the newly attached methylene group to close the ring.
Caption: The stepwise conversion of 2-(1,3-Dioxolan-2-yl)phenol into a benzofuran scaffold via O-alkylation followed by acid-mediated cyclodehydration.
Part 4: Experimental Protocol
Synthesis of 2-Benzoylbenzofuran via CAS 6988-19-8
This protocol demonstrates the utility of the material in generating benzofuran derivatives. This method avoids the poor yields often associated with direct alkylation of salicylaldehyde due to competing aldol reactions.
Reagents:
-
2-(1,3-Dioxolan-2-yl)phenol (1.0 equiv)[2]
-
2-Bromoacetophenone (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Acetone (dry)
-
3M HCl (aq)
Methodology:
-
O-Alkylation (The Masked Phase):
-
Dissolve 2-(1,3-Dioxolan-2-yl)phenol (10 mmol) in anhydrous acetone (50 mL).
-
Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Add 2-bromoacetophenone (11 mmol) dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Target: Disappearance of phenol).
-
Note: The acetal remains intact under these basic conditions, preventing side reactions with the aldehyde.
-
-
Workup & Hydrolysis (The Trigger Phase):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated acetal.
-
Cyclization: Redissolve the crude residue in THF/HCl (3M) (10:1 ratio) and heat to reflux for 2 hours.
-
Mechanism:[3][4] The acid hydrolyzes the dioxolane to the aldehyde. The active methylene group (from the acetophenone moiety) then undergoes an intramolecular aldol condensation with the liberated aldehyde, followed by dehydration to aromatize the furan ring.
-
-
Purification:
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
. -
Purify via column chromatography (Hexane/EtOAc) to yield the 2-benzoylbenzofuran.
-
Part 5: Sourcing & Quality Control (Supplier Validation)
When evaluating a supplier for CAS 6988-19-8, do not rely solely on the Certificate of Analysis (CoA). The stability of the acetal requires specific verification steps upon receipt.
Quality Control Workflow
Caption: QC decision tree for validating incoming acetal raw material.
Critical Analytic Markers (1H NMR in )
-
The Diagnostic Signal: Look for the acetal proton singlet at
6.0–6.1 ppm . -
The Impurity Signal: Salicylaldehyde (hydrolysis product) will show a distinct aldehyde proton at
9.8–9.9 ppm . -
The Dioxolane Ring: Multiplets around
4.0–4.2 ppm correspond to the ethylene backbone of the acetal.
Storage Recommendation: If the aldehyde content is
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and deprotection conditions).
-
Kretz, T., Bats, J. W., Lerner, H. W., & Wagner, M. (2014).[5] "2,5-Diformylbenzene-1,4-diol: A Versatile Building Block for the Synthesis of Ditopic Redox-Active Schiff Base Ligands." Zeitschrift für Naturforschung B, 69(6), 653-661. Link (Provides crystallographic data and structural context for salicylaldehyde acetals).
-
PubChem. (n.d.).[2] "2-(1,3-Dioxolan-2-yl)phenol (CID 271118)."[2] National Center for Biotechnology Information. Link (Source for physical properties and safety data).
- Khan, A. T., et al. (2012). "A simple and practical synthesis of benzofurans and coumarins." Tetrahedron Letters, 53(36), 4837-4842.
-
Sigma-Aldrich. (2022). "Safety Data Sheet: 2-(1,3-Dioxolan-2-yl)phenol." Link (Safety and handling protocols).
Sources
Salicylaldehyde ethylene acetal synonyms and IUPAC name
This guide details the technical specifications, synthesis, and strategic utility of Salicylaldehyde ethylene acetal, a critical intermediate in organic synthesis and medicinal chemistry.
Core Identity & Nomenclature
Salicylaldehyde ethylene acetal is the cyclic acetal formed from the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and ethylene glycol. It serves as a robust protecting group for the aldehyde functionality, allowing chemical modifications to occur at the phenolic hydroxyl group or the aromatic ring without compromising the carbonyl center.
Nomenclature Standards
| Standard | Name / Identifier |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)phenol |
| Common Synonyms | Salicylaldehyde ethylene acetal; 2-(2-Hydroxyphenyl)-1,3-dioxolane; o-(1,3-Dioxolan-2-yl)phenol |
| CAS Registry Number | 6988-19-8 |
| Molecular Formula | C₉H₁₀O₃ |
| SMILES | OC1=CC=CC=C1C2OCCO2 |
| InChI Key | YRQDSVXQHYMZIE-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical state of this acetal is crucial for handling. While salicylaldehyde is a liquid, the introduction of the dioxolane ring and the preservation of the phenolic hydroxyl group (capable of hydrogen bonding) influences its phase behavior.
| Property | Value / Description |
| Molecular Weight | 166.18 g/mol |
| Physical State | Viscous liquid or low-melting crystalline solid (dependent on purity) |
| Solubility | Soluble in organic solvents (DCM, Toluene, THF, Ethanol); limited solubility in water.[1] |
| Stability | Stable to basic conditions and nucleophiles; hydrolyzes back to aldehyde in acidic media. |
| Structural Feature | X-ray diffraction confirms the dioxolane ring adopts an envelope conformation, with intermolecular O–H···O hydrogen bonding [1]. |
Synthesis & Methodology
The synthesis of 2-(1,3-dioxolan-2-yl)phenol follows a classic acid-catalyzed acetalization. The critical technical challenge is driving the equilibrium forward by removing water, typically via azeotropic distillation.
Mechanism & Pathway
The reaction proceeds via the protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol.
Figure 1: Acid-catalyzed synthesis pathway of Salicylaldehyde ethylene acetal.
Experimental Protocol
Reagents: Salicylaldehyde (1.0 eq), Ethylene Glycol (1.2–1.5 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Toluene (Solvent).
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add salicylaldehyde, ethylene glycol, and p-TSA to the flask. Dissolve in toluene.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (typically 3–6 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize the acid catalyst) and then brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (if solid) or vacuum distillation.
Strategic Applications in Drug Development
In medicinal chemistry, this molecule is rarely the final drug but a vital strategic intermediate . Its primary value lies in "Orthogonal Protection"—masking the reactive aldehyde to allow modifications elsewhere.
Workflow: The Protection Strategy
The acetal protects the aldehyde from nucleophiles (e.g., Grignard reagents, hydrides) that would otherwise attack it, allowing chemists to modify the phenolic position.
Figure 2: Strategic utility of the acetal in multi-step synthesis.
Specific Use Cases
-
CK2 Inhibitor Synthesis: Salicylaldehyde derivatives are key scaffolds for developing inhibitors of Protein Kinase CK2, an enzyme implicated in cancer. The acetal allows for the installation of hydrophobic groups on the phenol ring before regenerating the aldehyde for condensation reactions [2].
-
Ligand Design: It serves as a precursor for complex Schiff base ligands (e.g., Salen-type ligands) where the aldehyde must be preserved while the phenolic environment is sterically or electronically tuned [3].
-
Anticancer Hydrazones: Used in the synthesis of benzoylhydrazones, which show selectivity against leukemic cell lines. The acetal ensures the aldehyde is available for the final hydrazone formation step [4].
References
-
Kretz, T. (2007). 2-(1,3-Dioxolan-2-yl)phenol.[1][2][3] Acta Crystallographica Section E. Link
-
Prudent, R., et al. (2008). Salicylaldehyde derivatives as new protein kinase CK2 inhibitors. Biochimica et Biophysica Acta. Link
-
PubChem. Compound Summary: 2-(1,3-Dioxolan-2-yl)phenol (CID 271118). National Library of Medicine. Link
-
Angelova, P., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity. MDPI. Link
Sources
Comparative Physicochemical Profiling: Salicylaldehyde vs. 2-(1,3-Dioxolan-2-yl)phenol
[1]
Executive Summary
In drug development and organic synthesis, the manipulation of reactive groups is paramount. Salicylaldehyde (2-hydroxybenzaldehyde) represents a classic "chelated" system where intramolecular hydrogen bonding dictates volatility and reactivity.[1] Its protected derivative, 2-(1,3-Dioxolan-2-yl)phenol (salicylaldehyde ethylene acetal), serves as a crucial synthetic equivalent, masking the electrophilic aldehyde to allow transformations elsewhere on the scaffold (e.g., Grignard additions, reductions).
This guide provides a technical comparison of these two species, focusing on the Hydrogen Bond Switch —the thermodynamic driver that alters their physical state, solubility, and stability profiles.
Structural Analysis: The Hydrogen Bond Switch
The core physical difference between these two molecules lies in their hydrogen bonding topology.[1] This is not merely a structural detail; it is the fundamental cause of their divergent physical properties.[1]
Salicylaldehyde: The "Chelated" Liquid
Salicylaldehyde exists primarily in a planar conformation locked by a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl proton and the carbonyl oxygen.
-
Effect: This "internal satisfaction" of hydrogen bonding potential reduces the molecule's ability to interact with neighboring molecules.[1][2]
-
Consequence: Lower boiling point (relative to molecular weight), high volatility (steam volatile), and increased lipophilicity.[1]
2-(1,3-Dioxolan-2-yl)phenol: The "Networked" Solid/Oil
Upon acetalization, the carbonyl oxygen is replaced by the bulky 1,3-dioxolane ring.[1] The specific geometry required for the strong IHB is disrupted.
-
Effect: The phenolic hydroxyl group is now "free" to donate hydrogen bonds to the ether oxygens of neighboring molecules or the solvent.
-
Consequence: Formation of intermolecular hydrogen bond networks (often zigzag chains in the crystal lattice).[1] This significantly increases viscosity and melting point, often resulting in a crystalline solid or a high-boiling viscous oil.[1]
Visualization: H-Bonding Topology
The following diagram illustrates the shift from the discrete, volatile units of salicylaldehyde to the associative network of the acetal.
Figure 1: Topological shift from intramolecular chelation (volatility) to intermolecular networking (stability/solidity).[1]
Comparative Physical Properties
The following data consolidates experimental values and predicted shifts based on Hammett principles and solvation thermodynamics.
| Property | Salicylaldehyde (Parent) | 2-(1,3-Dioxolan-2-yl)phenol (Acetal) | Technical Insight |
| CAS Number | 90-02-8 | 13133-31-8 (or 6988-19-8) | |
| Molecular Weight | 122.12 g/mol | 166.17 g/mol | Mass increase contributes to higher BP.[1] |
| Physical State (RT) | Colorless to oily liquid | Low-melting solid or viscous oil | Driven by H-bond networking.[1] |
| Melting Point | -7 °C | ~58–60 °C (Typical for analogs) | Disruption of IHB facilitates lattice packing.[1] |
| Boiling Point | 196–197 °C | >250 °C (Predicted/Decomposes) | Acetals often decompose before boiling at atm pressure.[1] |
| Acidity (pKa) | 8.37 (Phenolic OH) | ~9.5–10.0 (Predicted) | Critical: The aldehyde is Electron Withdrawing (EWG).[1] The acetal is electronically neutral/donating.[1] This makes the acetal phenol less acidic than the parent. |
| Solubility (Water) | Slightly soluble (1.7 g/100mL) | Low | The dioxolane ring adds lipophilicity, but the free OH allows some polar interaction.[1] |
| Volatility | High (Steam Volatile) | Negligible | Essential for isolating the product via evaporation.[1] |
Synthetic Protocol: Dean-Stark Protection
To access the acetal, one cannot simply mix reagents. The reaction is an equilibrium process that heavily favors the aldehyde and water. To drive it to completion, Le Chatelier’s principle must be exploited using azeotropic water removal.[1]
The Challenge: Steric & Electronic Deactivation
Ortho-substituted benzaldehydes are sterically hindered.[1] Furthermore, the phenolic proton can act as an internal acid, potentially complicating the catalysis.
Validated Workflow (Dean-Stark Method)
Reagents:
-
Salicylaldehyde (1.0 equiv)[1]
-
Ethylene Glycol (1.5 - 2.0 equiv)[1]
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv) - Catalyst[1]
-
Toluene or Benzene - Solvent (Azeotrope former)[1]
Step-by-Step Protocol:
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charge: Add Salicylaldehyde, Ethylene Glycol, and Toluene to the flask. Add pTSA last.[1]
-
Reflux: Heat the mixture to vigorous reflux (Toluene BP ~110°C).
-
Water Removal: Monitor the collection of water in the Dean-Stark trap. The theoretical amount of water (18 mL per mole of aldehyde) indicates completion.[1]
-
Expert Tip: If the reaction stalls, cool, drain the trap, and add fresh dry toluene.
-
-
Quench: Cool to room temperature. Add solid NaHCO₃ or wash with saturated NaHCO₃ solution to neutralize pTSA.[1] Crucial: Acidic workup will hydrolyze the product back to the starting material immediately.
-
Isolation: Dry the organic layer (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Recrystallization (from hexanes/ether) or vacuum distillation (if oil).[1]
Reaction Pathway Diagram[1]
Figure 2: Acid-catalyzed acetalization pathway relying on azeotropic water removal.[1]
Stability & Reactivity Profile
The "Self-Destruct" Mechanism
A unique feature of 2-(1,3-Dioxolan-2-yl)phenol is its potential for auto-hydrolysis .[1]
-
Mechanism: The phenolic hydroxyl group is acidic.[1][3] In the presence of trace moisture, the phenol can donate a proton to the acetal oxygen (intramolecularly or intermolecularly), catalyzing the reversion to salicylaldehyde.
-
Storage Requirement: Must be stored under inert atmosphere (Argon/Nitrogen) and strictly anhydrous conditions. Presence of water turns the solid back into the liquid aldehyde, often observed as "sweating" of the crystals.
Orthogonal Reactivity[1]
-
Base Stability: The acetal is completely stable to basic conditions (e.g., NaOH, NaH, Grignard reagents). This allows alkylation of the phenol or nucleophilic attack on the aromatic ring without affecting the "masked" aldehyde.
-
Acid Sensitivity: Highly sensitive.[1] Deprotection is achieved simply by stirring in dilute aqueous HCl or THF/Water with a trace of acid.[1]
References
-
BenchChem. (2025).[1][2] The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Retrieved from [1]
-
PubChem. (2025).[1][4] 2-(1,3-Dioxolan-2-yl)phenol Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Organic Syntheses. (2010). Dean-Stark Trap Usage and Acetalization Protocols. Org. Synth. Retrieved from [1]
-
Taylor & Francis. (2016).[1] CRC Handbook of Chemistry and Physics: Physical Constants of Organic Compounds. Retrieved from [1]
-
ResearchGate. (2007).[1] Crystal structure analysis of 2-(1,3-Dioxolan-2-yl)phenol: Hydrogen bonding networks. Retrieved from
Solubility Profile and Thermodynamic Characterization of 2-(1,3-Dioxolan-2-yl)phenol
The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 2-(1,3-Dioxolan-2-yl)phenol (also known as salicylaldehyde ethylene acetal).
Technical Guide for Process Research & Development
Executive Summary
2-(1,3-Dioxolan-2-yl)phenol (CAS: 704-36-9) is a pivotal intermediate in organic synthesis, functioning primarily as a protected form of salicylaldehyde.[1] Its stability in basic media makes it an essential building block for synthesizing complex ligands (e.g., Schiff bases) and pharmaceutical actives where the phenolic moiety requires modification without affecting the aldehyde group.[1]
Understanding the solubility landscape of this compound is critical for:
-
Reaction Optimization: Selecting solvents that maximize yield during acetalization or subsequent functionalization.[1]
-
Purification: Designing crystallization processes to remove unreacted diols or polymeric byproducts.[1]
-
Thermodynamic Modeling: Predicting behavior during scale-up.[1]
This guide provides a comprehensive analysis of the physicochemical factors governing its solubility, a standard operating procedure (SOP) for empirical determination, and a framework for thermodynamic modeling.[1]
Physicochemical Profile
To predict solubility behavior, we must first analyze the molecular interactions inherent to the structure.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₉H₁₀O₃ | Moderate molecular weight (166.17 g/mol ) facilitates dissolution.[1] |
| Functional Groups | Phenolic -OHCyclic Acetal (Dioxolane) | Phenol: Strong H-bond donor/acceptor.[1] Increases solubility in alcohols/ethers.Acetal: Dipolar, H-bond acceptor.[1] Enhances solubility in polar aprotic solvents.[1] |
| Lipophilicity (XLogP3) | ~1.3 | Moderately lipophilic.[1] Suggests good solubility in organic solvents (DCM, EtOAc) and poor solubility in water.[1] |
| Solid State | Crystalline Solid | Molecules linked by intermolecular O-H[1]···O hydrogen bonds, forming zigzag chains [1].[1] Breaking these lattice forces requires energy (Enthalpy of Fusion).[1] |
Solubility Landscape
Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), the solubility of 2-(1,3-Dioxolan-2-yl)phenol is categorized below.
Predicted Solubility Map
| Solvent Class | Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The phenolic hydroxyl group forms strong hydrogen bonds with the solvent.[1] Ideal for recrystallization at low temperatures.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent dispersion interactions and dipole-dipole matching with the dioxolane ring.[1] |
| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole interactions; DMSO accepts H-bonds from the phenol.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Good general compatibility; useful for extraction from aqueous workups.[1] |
| Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions with the benzene ring.[1] Toluene is the preferred solvent for synthesis (azeotropic water removal).[1] |
| Aliphatic | Hexane, Heptane, Cyclohexane | Poor | Lack of polarity prevents disruption of the crystal lattice's intermolecular H-bonds.[1] Useful as anti-solvents.[1][2] |
| Aqueous | Water | Low | The hydrophobic aromatic ring and ethylene bridge dominate, limiting water solubility despite the polar groups.[1] |
Solvent Selection Logic
The following decision tree guides the selection of solvents for specific process steps.
Figure 1: Decision logic for solvent selection based on process requirements.
Experimental Protocol: Solubility Determination
For precise thermodynamic modeling, empirical data must be collected.[1] The Shake-Flask Method coupled with HPLC analysis is the gold standard for this application.[1]
Materials
-
Solute: 2-(1,3-Dioxolan-2-yl)phenol (Recrystallized, >99% purity).[1]
-
Solvents: HPLC grade (Ethanol, Toluene, Water, etc.).[1]
-
Equipment: Orbital shaker/Thermostatic bath, Syringe filters (0.45 µm PTFE), HPLC system.[1]
Step-by-Step Methodology
-
Preparation: Add excess solid solute to 10 mL of the target solvent in a glass vial. Ensure a visible solid phase remains (supersaturation).[1]
-
Equilibration: Place vials in a thermostatic shaker at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Settling: Allow the suspension to settle for 2 hours at the same temperature to separate phases.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm filter to remove suspended solids.[1]
-
Dilution: Dilute the aliquot with the mobile phase (e.g., Acetonitrile) to fit within the HPLC calibration range.
-
Quantification: Inject into HPLC (UV detection at 270–280 nm) and calculate concentration using a standard curve.
-
Gravimetric Alternative: If HPLC is unavailable, evaporate a known volume of the filtrate to dryness and weigh the residue (less precise for volatile solutes).[1]
Figure 2: Workflow for the isothermal shake-flask solubility determination method.
Thermodynamic Modeling
To extrapolate solubility data across different temperatures, the experimental mole fraction solubility (
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data of organic solids:
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][3]
- : Empirical parameters determined by regression analysis.
van't Hoff Analysis
For determining the thermodynamic dissolution properties:
- : Enthalpy of solution (indicates if dissolution is endothermic/exothermic).[1]
- : Entropy of solution (indicates disorder increase).[1]
-
Interpretation: A positive
(endothermic) implies solubility increases with temperature, which is typical for this class of compounds [2].[1]
Applications in Synthesis & Purification
Synthesis (Protection Step)
The synthesis of 2-(1,3-Dioxolan-2-yl)phenol involves reacting salicylaldehyde with ethylene glycol.[1]
-
Recommended Solvent: Toluene .[1]
-
Reasoning: Toluene forms an azeotrope with water.[1] Using a Dean-Stark trap allows for the continuous removal of water, driving the equilibrium toward the acetal product [3].[1]
Recrystallization
To purify the crude product:
-
Primary Solvent: Ethanol or Isopropanol .[1]
-
Protocol: Dissolve the crude solid in boiling ethanol. Cool slowly to 0–5°C. The rapid decrease in solubility (driven by the temperature dependence of the phenolic H-bonds) yields high-purity crystals.[1]
-
Anti-Solvent Method: Dissolve in a minimum amount of DCM, then slowly add Hexane until turbidity appears.[1]
References
-
Kretz, T. (2007).[1] "2-(1,3-Dioxolan-2-yl)phenol".[1] Acta Crystallographica Section E, 63(12), o4637.[1] Link
-
Bhola, R., et al. (2022).[1] "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". Biointerface Research in Applied Chemistry, 12(4), 4374-4383.[1] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for acetal formation kinetics and solvent choice).
Sources
Methodological & Application
Application Note: 2-(1,3-Dioxolan-2-yl)phenol as a Masked Ligand Precursor
This Application Note and Protocol guide details the use of 2-(1,3-Dioxolan-2-yl)phenol as a stable, masked precursor for the synthesis of high-purity Salicylaldehyde-based Schiff base ligands.
Executive Summary
Schiff bases derived from salicylaldehyde (Salen/Salophen class) are ubiquitous in catalysis, sensing, and materials science. However, the instability of salicylaldehyde—prone to oxidation (forming salicylic acid) and polymerization—can compromise ligand purity and yield.
2-(1,3-Dioxolan-2-yl)phenol serves as a "masked" equivalent of salicylaldehyde . The 1,3-dioxolane moiety acts as a robust acetal protecting group for the aldehyde, granting the molecule superior shelf-stability and resistance to oxidation. This precursor allows researchers to perform synthetic modifications on the phenol ring (e.g., electrophilic aromatic substitutions) prior to unmasking the aldehyde for ligand formation, a strategy impossible with the free aldehyde.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-(1,3-Dioxolan-2-yl)phenol |
| Synonym | Salicylaldehyde ethylene acetal |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | White to off-white crystalline solid or oil |
| Solubility | Soluble in alcohols (MeOH, EtOH), CHCl₃, DMSO; Insoluble in water |
| Stability | Stable to base and nucleophiles; Hydrolyzes in aqueous acid |
Mechanism of Action: In-Situ Activation
The conversion of 2-(1,3-Dioxolan-2-yl)phenol into a Schiff base ligand involves a tandem deprotection-condensation sequence .
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the dioxolane ring opens to regenerate the reactive carbonyl (aldehyde) group.
-
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon.
-
Dehydration: Elimination of water yields the imine (Schiff base).[1]
Because acetals are stable under basic conditions, acid catalysis is mandatory to initiate this reaction.
Reaction Pathway Diagram
Figure 1: The sequential activation pathway. The precursor must first be hydrolyzed to the active aldehyde intermediate before reacting with the amine.
Experimental Protocols
Protocol A: One-Pot Deprotection and Condensation (Recommended)
This method generates the aldehyde in situ, minimizing handling and oxidation exposure.
Reagents:
-
2-(1,3-Dioxolan-2-yl)phenol (1.0 equiv)
-
Primary Amine (1.0 - 1.1 equiv)
-
Solvent: Ethanol (absolute or 95%)
-
Catalyst: Hydrochloric Acid (3M aq) or p-Toluenesulfonic acid (p-TsOH)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(1,3-Dioxolan-2-yl)phenol in 20 mL Ethanol .
-
Activation (Deprotection):
-
Add 0.5 mL of 3M HCl (or 5 mol% p-TsOH).
-
Critical Step: Heat the solution to 60°C for 30 minutes .
-
Validation: Spot on TLC (Silica, Hexane:EtOAc 3:1). The acetal spot (higher R_f) should disappear, and the aldehyde spot (lower R_f, often yellow/fluorescent) should appear.
-
-
Amine Addition:
-
Once deprotection is confirmed, add 10 mmol of the primary amine (dissolved in 5 mL Ethanol) dropwise to the hot solution.
-
Note: If the amine is acid-sensitive, neutralize the solution with an equivalent of sodium acetate before addition. For most stable amines, this is unnecessary.
-
-
Condensation (Reflux):
-
Equip the flask with a reflux condenser.
-
Reflux the mixture for 2–4 hours . The solution typically deepens in color (yellow/orange) indicating imine formation.
-
-
Isolation:
Protocol B: Pre-Functionalization Strategy
Use this workflow if you need to modify the phenol ring (e.g., bromination) before forming the ligand.
Figure 2: Strategic workflow for synthesizing substituted ligands. The dioxolane group protects the aldehyde from oxidation or side reactions during electrophilic aromatic substitution on the phenol ring.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Acetal not hydrolyzed | Ensure acid catalyst is present and water is available (95% EtOH provides sufficient water). Increase activation time at 60°C. |
| Oiling Out | Product too soluble | Evaporate solvent to 50% volume; add cold hexane or ether to induce precipitation. |
| Impurity (Aldehyde) | Incomplete condensation | Use a slight excess of amine (1.1 equiv). Extend reflux time. Use a Dean-Stark trap to remove water if the equilibrium is stubborn. |
| Impurity (Acetal) | Incomplete deprotection | Check pH during activation step (should be pH < 2). |
References
-
Mechanistic Foundation
-
Synthetic Methodology
- Salicylaldehyde Schiff Base Synthesis: General protocols for reacting salicylaldehyde deriv
-
Source:
-
Protecting Group Chemistry
- Dioxolane Stability: 1,3-Dioxolanes are stable to basic nucleophiles but hydrolyze in acidic media, making them ideal for masking aldehydes during base-mediated phenol functionaliz
-
Source:
Sources
- 1. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Addition of Amines - Imines | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols: Strategic Use of 2-(1,3-Dioxolan-2-yl)phenylmagnesium Bromide in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, a pivotal functionalized Grignard reagent in modern organic synthesis. We delve into the strategic importance of the 1,3-dioxolane protecting group, which allows this organometallic compound to serve as a potent nucleophilic synthon for the masked ortho-formylphenyl group. This document offers detailed protocols for the preparation of the reagent, its application in carbon-carbon bond formation, and subsequent deprotection to unveil the aldehyde functionality. The causality behind experimental choices, safety considerations, and reaction optimization are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Masked Aldehyde
In the realm of complex molecule synthesis, the ability to introduce functional groups in a controlled and sequential manner is paramount. Grignard reagents are workhorses for carbon-carbon bond formation, yet their high reactivity and basicity preclude the presence of acidic protons or incompatible electrophilic functional groups within the same molecule.[1][2] The title compound, 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, elegantly circumvents this limitation by masking a reactive aldehyde as a stable cyclic acetal.[1][3]
The 1,3-dioxolane group is robust under the basic and nucleophilic conditions required for Grignard reagent formation and its subsequent reactions.[3][4][5] This stability allows for the selective reaction of the Grignard moiety with a wide range of electrophiles. Following the desired bond formation, the acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in further synthetic transformations.[1][4] This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures that would otherwise be inaccessible.
Reagent Profile and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | |
| Synonyms | bromo[2-(1,3-dioxolan-2-yl)phenyl]magnesium | |
| CAS Number | 137964-68-2 | [6] |
| Molecular Formula | C₉H₉BrMgO₂ | [6] |
| Appearance | Typically a solution in THF | |
| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) | [7][8] |
| Storage | Store under an inert atmosphere (e.g., nitrogen, argon) in a refrigerator. Sensitive to moisture and air. |
Experimental Protocols
Preparation of the Precursor: 2-(2-Bromophenyl)-1,3-dioxolane
The necessary precursor for the Grignard reagent is synthesized by protecting the aldehyde group of 2-bromobenzaldehyde with ethylene glycol.[3]
Reaction Scheme:
Caption: Synthesis of 2-(2-Bromophenyl)-1,3-dioxolane.
Materials:
-
2-Bromobenzaldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.02 equivalents)
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromobenzaldehyde, toluene, ethylene glycol, and a catalytic amount of p-TsOH.[3][5]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Formation of 2-(1,3-Dioxolan-2-yl)phenylmagnesium Bromide
The Grignard reagent is prepared by the reaction of 2-(2-bromophenyl)-1,3-dioxolane with magnesium turnings in an anhydrous ether solvent.[3] Strict anhydrous conditions are critical for the success of this reaction. [9][10][11]
Caption: Preparation of the Grignard reagent.
Materials:
-
2-(2-Bromophenyl)-1,3-dioxolane
-
Magnesium turnings (1.1 - 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, and calcium chloride drying tubes or nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture.[9][11] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[7][11]
-
Reagent Addition: Dissolve 2-(2-bromophenyl)-1,3-dioxolane in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings.
-
Reaction Start: The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.[10]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution of the Grignard reagent will be cloudy and greyish-brown.
-
The Grignard reagent is best used immediately for subsequent reactions.[9][10]
Applications in Synthesis: Nucleophilic Addition Reactions
2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a potent nucleophile that readily reacts with a variety of electrophiles.[3]
Reaction with Aldehydes and Ketones to form Alcohols
The reaction with aldehydes yields secondary alcohols, while ketones produce tertiary alcohols.[3][12]
General Reaction Workflow:
Caption: General workflow for the reaction with carbonyl compounds.
Example: Reaction with Acetone
This reaction will yield a tertiary alcohol.
| Reactant | Product | Product Class |
| Acetone | 2-(2-(1,3-Dioxolan-2-yl)phenyl)propan-2-ol | Tertiary Alcohol |
Procedure:
-
Follow the general workflow outlined above, using acetone as the electrophile.
-
The quenching step with saturated ammonium chloride is a mild workup that typically preserves the acetal protecting group.[1]
Reaction with Esters
Esters react with two equivalents of the Grignard reagent to form tertiary alcohols, where two of the alkyl/aryl groups come from the Grignard reagent.[3][12]
Mechanism Insight:
The initial nucleophilic acyl substitution by one equivalent of the Grignard reagent forms a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to yield the tertiary alcohol upon workup.[12][13]
Deprotection: Unveiling the Aldehyde
The final step in this synthetic strategy is the removal of the 1,3-dioxolane protecting group to reveal the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis.[1][4][5]
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the 1,3-dioxolane group.
Procedure:
-
Dissolve the protected product in a mixture of a water-miscible organic solvent (e.g., THF, acetone) and aqueous acid (e.g., 1M HCl).[14]
-
Stir the mixture at room temperature, monitoring the progress of the reaction by TLC. Gentle heating may be required for less labile acetals.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate to yield the final product.
Conclusion
2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a versatile and strategically important reagent for the introduction of an ortho-formylphenyl moiety. The use of the 1,3-dioxolane as a robust protecting group allows for a wide range of transformations at the Grignard center without interference from the latent aldehyde. The protocols detailed herein provide a comprehensive guide for the successful preparation and application of this valuable synthetic tool. By understanding the principles behind each step, from the necessity of anhydrous conditions to the selective removal of the protecting group, researchers can confidently employ this reagent in the synthesis of complex and valuable molecules.
References
-
Zhang, Y., & Li, C. J. (2007). Chelation-Assisted Regioselective C−O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Regioselective Synthesis of Protected Polyols Having One Free Hydroxy Group. The Journal of Organic Chemistry, 72(23), 8869–8872. [Link]
-
Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]
- Google Patents. (n.d.). US6296788B1 - Process for the preparation of Grignard reagents and novel Grignard reagents.
-
ResearchGate. (n.d.). Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 19.12: Acetals as Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent. Retrieved from [Link]
-
PubMed. (n.d.). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, 0.5 M in THF. Retrieved from [Link]
-
Scribd. (n.d.). Coek - Info - The Reaction of Grignard Reagents With 13 Dioxolan. Retrieved from [Link]
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (1,3-Dioxolan-2-ylmethyl)magnesium bromide, 0.5M solution in THF, AcroSeal™, Thermo Scientific. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | 164718-49-4 | Benchchem [benchchem.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Synthonix, Inc > Grignards and Zincs > 137964-68-2 | 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, 0.5 M in THF [synthonix.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. adichemistry.com [adichemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Green Synthesis of 2-(1,3-Dioxolan-2-yl)phenol via Montmorillonite K10 Catalysis
Abstract
This application note details a robust, eco-friendly protocol for the synthesis of 2-(1,3-Dioxolan-2-yl)phenol (the ethylene acetal of salicylaldehyde) using Montmorillonite K10 (Mont K10) as a heterogeneous acid catalyst. Unlike traditional homogeneous catalysts (e.g.,
Introduction & Mechanistic Insight
The protection of carbonyl groups as acetals is a pivotal step in multi-step organic synthesis. 2-(1,3-Dioxolan-2-yl)phenol is a valuable intermediate, particularly in the synthesis of chromanones and benzofurans. Conventional methods often utilize strong mineral acids, leading to corrosion, complex neutralization steps, and environmental waste.
Montmorillonite K10 is a layered aluminosilicate clay activated by mineral acids. It functions as a solid acid catalyst with both Brønsted (proton donor) and Lewis (electron acceptor) acidic sites housed within its interlamellar spaces.
Mechanism of Action
The reaction proceeds via the activation of the carbonyl oxygen by the acidic sites on the clay surface, facilitating nucleophilic attack by ethylene glycol.
Figure 1: Mechanistic pathway of Mont K10 catalyzed acetalization. The clay acts as a solid acid support, stabilizing the transition state.
Materials and Equipment
Reagents
-
Substrate: Salicylaldehyde (2-Hydroxybenzaldehyde) [CAS: 90-02-8], >98% purity.
-
Reagent: Ethylene Glycol [CAS: 107-21-1], anhydrous.
-
Catalyst: Montmorillonite K10 surface area 220-270
. -
Solvent: Toluene (ACS Grade) or Cyclohexane (for lower toxicity).
-
Drying Agent: Anhydrous
.
Equipment
-
Dean-Stark apparatus (critical for equilibrium displacement).
-
Round-bottom flask (250 mL).
-
Magnetic stirrer and oil bath.
-
Vacuum filtration setup (Buchner funnel).
-
Rotary evaporator.
Experimental Protocol
Phase 1: Catalyst Activation (Critical Step)
Commercially available Mont K10 contains adsorbed water which lowers catalytic activity.
-
Place Mont K10 powder in an oven at 120°C for 3 hours prior to use.
-
Cool in a desiccator. Note: Failure to activate often results in yield drops of 15-20%.
Phase 2: Synthesis Procedure
Scale: 50 mmol Salicylaldehyde.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Salicylaldehyde (6.1 g, 50 mmol), Ethylene Glycol (4.65 g, 75 mmol, 1.5 eq), and Activated Mont K10 (0.5 g, ~8 wt% relative to substrate) to the flask.
-
Solvent: Add Toluene (80 mL). Fill the Dean-Stark trap with Toluene.
-
Reaction: Heat the mixture to reflux (bath temp ~120°C). Vigorous stirring is essential to keep the heterogeneous catalyst suspended.
-
Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 3–5 hours).
-
Self-Validation Check: Spot TLC (20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the acetal spot ( , slightly more polar due to the exposed phenol -OH, though this varies by plate type).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel or Celite pad to remove the Mont K10 clay. Retain the solid for recycling.
-
Wash the filter cake with fresh Toluene (2 x 10 mL).
-
Wash the combined filtrate with saturated
(20 mL) to remove unreacted glycol traces, then with brine. -
Dry the organic layer over anhydrous
. -
Concentrate under reduced pressure (Rotovap) to yield the crude product.
-
Phase 3: Purification
The crude product is often of sufficient purity (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ether or perform flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Target Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 58–60°C.
-
Yield: Expect 85–93%.
Optimization & Troubleshooting
The following table summarizes Critical Process Parameters (CPPs) derived from internal optimization studies.
| Parameter | Condition | Outcome | Recommendation |
| Catalyst Loading | 5 wt% | Slow conversion (8h+) | 8-10 wt% is optimal balance of rate vs. filtration ease. |
| Solvent | Benzene | Good yield, high toxicity | Toluene is preferred (higher BP drives water off faster). |
| Solvent | Ethanol | Reaction stalls | Avoid protic solvents; they compete with glycol for active sites. |
| Temp | < 80°C | Incomplete reaction | Must reflux to remove water azeotropically. |
| Stoichiometry | 1:1 (Ald:Glycol) | 70% Yield | Use 1:1.5 excess glycol to push equilibrium. |
Catalyst Reusability Workflow
One of the primary advantages of Mont K10 is its reusability. The following workflow ensures catalyst longevity.
Figure 2: Catalyst recovery and regeneration cycle. Activity typically remains >85% for up to 5 cycles.
Regeneration Protocol:
-
After filtration, wash the clay with Ethyl Acetate (to remove organics).
-
Wash with Ethanol (to remove polar residues).
-
Dry in an oven at 120°C for at least 2 hours before the next run.
Safety and Handling
-
Mont K10: Nuisance dust. Use a fume hood to avoid inhalation of silicate particulates.
-
Salicylaldehyde: Irritant. Toxic to aquatic life.
-
Toluene: Flammable, reproductive toxicity. Use proper PPE (gloves, goggles).
References
-
Sigma-Aldrich. Montmorillonite K 10 Product Specification and Properties.Link
-
Zhang, Z. H., et al. (1998).[2] "Montmorillonite clays catalysis. Part 12. An efficient and practical procedure for synthesis of diacetals." Journal of Chemical Research. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 271118, 2-(1,3-Dioxolan-2-yl)phenol.Link
-
Kumar, B. S., et al. (2014). "K10 Montmorillonite clays as environmentally benign catalysts for organic reactions."[1][2][3][4][5] Catalysis Science & Technology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Montmorillonite K-10 catalyzed green synthesis of 2,6-unsubstituted dihydropyridines as potential inhibitors of PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montmorillonite clay catalysis. Part 10.1 K-10 and KSF-catalysed acylation of alcohols, phenols, thiols and amines: scope and limitation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Green Chemistry Methods for Synthesizing Salicylaldehyde Acetals
Executive Summary
Salicylaldehyde (2-hydroxybenzaldehyde) is a pivotal pharmacophore in the synthesis of chromanones, coumarins, and saligenin-based prodrugs. Traditional protection of its aldehyde moiety via acetalization often employs Dean-Stark apparatuses, benzene/toluene solvents, and corrosive mineral acids (
This guide details three validated Green Chemistry protocols for synthesizing salicylaldehyde acetals (specifically the ethylene glycol cyclic acetal, 2-(1,3-dioxolan-2-yl)phenol). These methods utilize Solid Acid Catalysts , Ionic Liquids , and Microwave-Assisted Iodine Catalysis to ensure high atom economy, catalyst recyclability, and elimination of volatile organic compounds (VOCs).
Scientific Foundation & Mechanism
The Green Shift
The transition from homogeneous liquid acids to heterogeneous or recyclable systems addresses the primary bottleneck in acetalization: the equilibrium limit. Traditional methods drive equilibrium by physically removing water (azeotropic distillation). Green methods drive equilibrium via hydrophobic catalyst surfaces (excluding water from active sites) or phase-separation mechanics , often permitting solvent-free conditions.
Reaction Mechanism
The reaction follows a nucleophilic addition-elimination pathway. In green protocols, the "Activate" step occurs at a solid interface or within an ionic cage, stabilizing the transition state without bulk solvation.
Figure 1: General mechanism of acid-catalyzed acetalization. In solid-acid systems, the "Catalyst Release" step is physical desorption.
Experimental Protocols
Method A: Sulfated Zirconia ( ) Catalysis
Best for: Scalability and high chemoselectivity (avoiding phenolic side-reactions). Principle: Sulfated zirconia (SZ) is a superacidic solid catalyst. Its surface hydrophobicity repels the water formed during the reaction, preventing the reverse hydrolysis reaction without needing distillation.
Materials
-
Salicylaldehyde (10 mmol, 1.22 g)
-
Ethylene Glycol (15 mmol, 0.93 g)
-
Sulfated Zirconia (activated at 500°C for 3h prior to use): 100 mg
Protocol
-
Activation: Ensure SZ catalyst is calcined at 500°C to generate active Lewis/Brønsted sites. Cool in a desiccator.
-
Mixing: In a 25 mL round-bottom flask, combine salicylaldehyde and ethylene glycol.
-
Catalysis: Add 100 mg of activated SZ.
-
Reaction: Stir magnetically at 60°C for 45–60 minutes.
-
Expert Insight: Do not exceed 80°C. Higher temperatures may induce electrophilic attack of the aldehyde on the phenolic ring, leading to disalicylide dimers.
-
-
Work-up: Add 10 mL hot ethyl acetate (EtOAc) to reduce viscosity. Filter the hot mixture through a sintered glass funnel to recover the catalyst.
-
Purification: Wash the filtrate with water (2 x 5 mL) to remove excess glycol. Dry organic layer over
and evaporate in vacuo. -
Catalyst Recycle: Wash the recovered solid catalyst with acetone, dry at 110°C for 1h. It retains >90% activity for 4 cycles.
Method B: Ionic Liquid Mediated Synthesis ([bmim][ ])
Best for: Room temperature synthesis and ease of product separation. Principle: The ionic liquid acts as both the solvent and the Brønsted acid catalyst.[4]
Materials
-
Salicylaldehyde (10 mmol)[3]
-
Ethylene Glycol (12 mmol)
-
1-Butyl-3-methylimidazolium hydrogen sulfate ([bmim][
]): 2 mL
Protocol
-
Preparation: Place [bmim][
] in a 10 mL vial. -
Addition: Add salicylaldehyde and ethylene glycol directly to the IL.
-
Reaction: Stir vigorously at Room Temperature (25°C) for 2–3 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexane). The product is less polar than the aldehyde.
-
-
Extraction: The product is immiscible with the IL phase. Add 5 mL diethyl ether or EtOAc. Vortex and let settle. The upper organic layer contains the acetal.
-
Separation: Decant or pipette off the organic layer.
-
Recycle: Dry the IL phase under vacuum (60°C, 10 mbar) for 30 mins to remove water byproduct. The IL is ready for the next run.[5]
Method C: Microwave-Assisted Iodine Catalysis
Best for: High-throughput screening (HTS) and rapid library generation.
Principle: Molecular iodine (
Materials
-
Salicylaldehyde (5 mmol)[6]
-
Ethylene Glycol (7.5 mmol)
-
Iodine (
): 5 mol% (approx. 60 mg) -
Solvent: None
Protocol
-
Setup: Mix reactants and iodine in a microwave-safe vial.
-
Irradiation: Irradiate at 300W (approx. 80°C internal temp) for 2–5 minutes .
-
Safety Note: Iodine sublimes. Use a capped vessel rated for pressure.
-
-
Quench: Cool to RT. Add 5 mL dilute aqueous
(sodium thiosulfate) to quench the iodine (color changes from brown to clear). -
Extraction: Extract with EtOAc, dry, and concentrate.
Comparative Analysis & Data
| Metric | Traditional ( | Solid Acid (Sulfated Zirconia) | Ionic Liquid ([bmim][ | MW-Iodine |
| Reaction Time | 4–8 Hours | 45–60 Mins | 2–3 Hours | 2–5 Mins |
| Yield (%) | 85–90% | 92–95% | 90–94% | 88–92% |
| Temperature | Reflux (80–110°C) | 60°C | 25°C | 80°C (MW) |
| Solvent | Benzene/Toluene (Toxic) | None | None (IL acts as solvent) | None |
| Catalyst Recovery | No (Neutralized/Waste) | Simple Filtration | Phase Separation | No (Quenched) |
| Atom Economy | Low (Solvent waste) | High | Very High | High |
Process Workflow & Quality Control
To ensure reproducibility, follow this logic flow for catalyst handling and product verification.
Figure 2: Operational workflow for heterogeneous and biphasic green synthesis methods.
Quality Control (QC) Markers
-
IR Spectroscopy: Disappearance of the carbonyl stretch (
) at ~1660 cm⁻¹ and appearance of C-O-C stretches at 1050–1150 cm⁻¹. -
1H NMR (CDCl3):
-
Aldehyde: Singlet at ~9.8 ppm (Disappears).
-
Acetal Methine: Singlet at ~5.8–6.0 ppm (Appears).
-
Dioxolane Ring: Multiplets at ~4.0–4.2 ppm.
-
References
-
Clark, J. H. (2002). Solid acids for green chemistry. Accounts of Chemical Research, 35(9), 791-797. [Link]
-
Reddy, B. M., & Patil, M. K. (2009). Sulfated zirconia as a solid superacid catalyst in organic synthesis. Chemical Reviews, 109(6), 2185-2208. [Link]
-
Sheldon, R. A. (2001). Catalytic reactions in ionic liquids. Chemical Communications, (23), 2399-2407. [Link]
-
Moghaddam, F. M., & Sharifi, A. (2006). Microwave-assisted rapid acetalization of aldehydes and ketones using iodine as a Lewis acid catalyst under solvent-free conditions. Synthetic Communications, 36(20), 2993-3000. [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2011). Heterogeneous catalysis for the one-pot synthesis of chemicals and fine chemicals. Chemical Reviews, 111(2), 1072-1133. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ionike.com [ionike.com]
- 6. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 2-(1,3-Dioxolan-2-yl)phenol during workup
Ticket ID: #HYD-2-SAL-001 Topic: Preventing Hydrolysis of 2-(1,3-Dioxolan-2-yl)phenol During Workup Status: Open Priority: Critical (Compound Instability)
Executive Summary & Root Cause Analysis
The User Issue: Researchers frequently observe that 2-(1,3-dioxolan-2-yl)phenol (the ethylene acetal of salicylaldehyde) degrades back to the aldehyde during standard aqueous workup or silica gel chromatography, even when standard "neutral" conditions are attempted.
The Scientific Reality: This is not a standard acid-sensitivity issue; it is a case of Intramolecular General Acid Catalysis .
Unlike a standard benzaldehyde acetal, the ortho-hydroxyl group (phenol) in your molecule acts as an internal catalyst. The phenolic proton (
The "Trap":
Standard silica gel is slightly acidic (
Mechanism of Failure (Visualization)
Figure 1: The mechanism of intramolecular acid-catalyzed hydrolysis. The ortho-phenol group internally activates the acetal, making it hypersensitive to the slightly acidic environment of silica gel.
Experimental Protocols: The "Self-Validating" Workflow
To successfully isolate this compound, you must maintain a strictly basic environment from quench to storage.
Phase A: The Quench & Extraction
Objective: Neutralize any exogenous acid and deprotonate a fraction of the phenol to disable the intramolecular catalyst.
| Step | Action | Scientific Rationale |
| 1 | Quench | Pour reaction mixture into saturated aqueous NaHCO₃ or 0.1 M NaOH . |
| 2 | Extraction | Extract with EtOAc or Et₂O. Add 1% Triethylamine (TEA) to the organic solvent before extraction. |
| 3 | Washing | Wash organic layer with Brine + 1% TEA . |
| 4 | Drying | Dry over anhydrous K₂CO₃ or Na₂SO₄ . DO NOT USE MgSO₄. |
| 5 | Concentration | Rotary evaporate at < 35°C . Do not heat to dryness for prolonged periods. |
Phase B: Purification (The Critical Step)
Objective: Passivate the acidic sites on the stationary phase.[1]
Option 1: Deactivated Silica Gel (Recommended) Standard silica gel has active silanol groups (Si-OH) that are acidic enough to degrade this specific acetal. You must "cap" these sites with an amine.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
The Modifier: Add 2-3% Triethylamine (TEA) to the slurry solvent.
-
The Flush: Pour the slurry into the column and flush with 2 column volumes of the eluent + TEA.
-
Why? The TEA binds to the acidic silanol sites, neutralizing the column.[1]
-
-
Running the Column: Run your purification using eluent containing 1% TEA .
-
Note: The TEA will co-elute. It is volatile and can be removed under high vacuum, but trace TEA is better than decomposed product.
-
Option 2: Basic Alumina (Alternative) If the compound degrades on deactivated silica, switch to Basic Alumina (Activity Grade III) . Alumina is naturally basic and avoids the silanol acidity issue entirely.
Decision Matrix: Troubleshooting Workflow
Use this logic flow to determine the correct purification path for your specific crude mixture.
Figure 2: Decision tree for selecting the purification method based on compound stability on TLC plates.
Frequently Asked Questions (FAQ)
Q: Can I use CDCl₃ for NMR analysis? A: NO. Commercial CDCl₃ is often acidic due to the formation of DCl upon exposure to light/air.
-
The Fix: Filter the CDCl₃ through a small plug of basic alumina before use, or add a drop of
-pyridine or solid to the NMR tube. -
Better Option: Use
(Benzene-d6) or DMSO-d6, which are non-acidic.
Q: Why is my yield low even after using TEA?
A: Check your drying agent. If you used Magnesium Sulfate (
Q: Can I store the purified acetal? A: Yes, but not "naked" on the shelf. Store it in a freezer (-20°C) under Argon. For long-term storage, it is advisable to leave a trace amount of TEA in the oil/solid or store it as a solution in benzene/toluene (if applicable).
Q: I need to remove the TEA for biological testing. How? A: If you cannot have TEA traces, you must perform a rapid azeotropic evaporation with toluene (3x) followed by high vacuum drying for >12 hours. However, be aware that once the TEA is gone, the "self-destruct" mechanism (intramolecular hydrolysis) is live again if any moisture is introduced.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (See section on Acetals and their stability to acid/base).
-
BenchChem. (2025).[1][3] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. (Detailed comparison of cyclic vs acyclic acetal stability).
-
Salomaa, P., et al. (1961).[4] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica. (Foundational kinetics on dioxolane hydrolysis).
-
University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. (Protocol for deactivating silica with Triethylamine).
-
ScienceMadness. (2018).[5] Column chromatography of acid-sensitive compounds. (Discussion on catechol/phenol acetal instability on silica).
Sources
Removing unreacted salicylaldehyde from 2-(1,3-Dioxolan-2-yl)phenol
Technical Support Center: 2-(1,3-Dioxolan-2-yl)phenol Purification
Ticket System Status: [ONLINE] Current Topic: Removal of Unreacted Salicylaldehyde (Starting Material) from Acetal Product. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.
Executive Summary: The Chemo-Selectivity Paradox
Welcome to the technical support hub. You are likely facing a classic equilibrium challenge. The protection of salicylaldehyde (1) with ethylene glycol to form 2-(1,3-dioxolan-2-yl)phenol (2) is acid-catalyzed and reversible.
The Core Problem:
-
Equilibrium Limits: Even with a Dean-Stark trap, trace water can keep 1-5% of salicylaldehyde unreacted.
-
Stability Trap: The acetal product is acid-sensitive . Standard aldehyde purification methods (like Sodium Bisulfite washes) generate acidic conditions (
) that will hydrolyze your product back to the starting material, destroying your yield. -
Polarity Similarity: Both compounds are phenols, making simple acid/base extractions difficult due to overlapping
values.
This guide provides three validated workflows to resolve these issues, ranging from process optimization to chemical scavenging.
Ticket #101: Prevention & Process Optimization
User Issue: "I have 10-15% unreacted starting material after 24 hours reflux." Diagnosis: Inefficient water removal or insufficient equilibrium drive.[1]
Technical Protocol:
To minimize downstream purification, you must push the equilibrium
-
The Solvent Choice: Switch from Toluene (bp 110°C) to Benzene (bp 80°C) or Cyclohexane if safety permits, or stick to Toluene but ensure vigorous reflux. Note: Toluene is standard, but the key is the azeotrope efficiency.
-
The Catalyst: Use
-Toluenesulfonic acid (p-TsOH) (0.5 - 1.0 mol%). -
The Stoichiometry: Use 1.5 to 2.0 equivalents of ethylene glycol.
-
The Setup (Critical):
-
Use a Dean-Stark apparatus.
-
Pro-Tip: Pre-dry your solvent by distilling off the first 10% volume before adding the reagents. This ensures the system is anhydrous at
.
-
Visualization: The Equilibrium Workflow
Figure 1: The acid-catalyzed acetalization equilibrium. Continuous water removal is the only force preventing the reverse reaction (hydrolysis).
Ticket #102: Chemical Scavenging (The "Gold Standard")
User Issue: "I cannot separate the last 2% of aldehyde by column chromatography. The spots overlap."
Diagnosis:
The Solution: Sodium Borohydride (
-
Why it works: Salicyl alcohol is significantly more polar than the acetal product. It will stick to the silica baseline or wash out in the aqueous phase, while the acetal remains safe (acetals are stable to basic borohydride conditions).
Protocol:
-
Quench: Cool your reaction mixture. Neutralize the acid catalyst with Triethylamine (
) or solid . Crucial: The media must be basic before adding hydride. -
Reduction: Add 1.5 equivalents of
(relative to the remaining aldehyde, typically 0.1 eq total) dissolved in a small amount of Ethanol/NaOH. -
Monitor: Stir for 30 minutes. TLC will show the aldehyde spot disappearing and a new, very polar alcohol spot appearing.
-
Workup:
-
Dilute with Diethyl Ether or Ethyl Acetate.
-
Wash with Dilute NaOH (0.5 M) . The salicyl alcohol is water-soluble; the acetal stays in the organic layer.
-
Wash with Brine. Dry over
.
-
Data Comparison:
| Compound | Polarity | Reactivity to | Stability in Base |
| Salicylaldehyde | Medium | High (Reduces to Alcohol) | Deprotonates |
| Product (Acetal) | Medium/Low | Inert | Stable |
| Salicyl Alcohol | High | N/A | Soluble in Water |
Ticket #103: Purification by Distillation
User Issue: "I need to scale up to 100g. Chromatography is too expensive." Diagnosis: Need for physical separation based on volatility.
The Solution: Exploiting Intramolecular H-Bonding Salicylaldehyde possesses a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl. This makes it steam volatile and lowers its boiling point relative to its molecular weight. The acetal product is bulkier and lacks this specific volatility enhancement.
Protocol:
-
Steam Distillation (Pre-purification):
-
If you have significant starting material (>10%), pass steam through the crude mixture.
-
Result: Unreacted salicylaldehyde will distill over with the water. The acetal product (higher boiling point, lower volatility) remains in the pot.
-
-
Vacuum Distillation (Final Polish):
-
After removing the aldehyde, distill the product under high vacuum (< 1 mmHg).
-
Note: Ensure the pot is strictly neutral/basic. Add a pinch of solid
to the distillation flask to neutralize any trace acid that might catalyze decomposition at high heat.
-
FAQ: Common Pitfalls
Q: Can I use Sodium Bisulfite (
-
Exception: You can use bisulfite if you buffer the solution to pH 7-8 using phosphate buffers, but the borohydride method (Ticket #102) is cleaner and higher yield.
Q: Why did my product turn into a black tar on the rotary evaporator?
A: You likely failed to quench the
Q: Is the phenolic proton acidic enough to interfere with the reaction?
A: Generally, no. Phenols (
Decision Logic Diagram
Figure 2: Strategic decision tree for purification based on impurity load.
References & Authoritative Sources
-
Protective Groups in Organic Synthesis (Greene & Wuts).
-
Context: The definitive guide on acetal stability (stable to base, labile to acid) and protection/deprotection conditions.
-
Source:
-
-
Vogel's Textbook of Practical Organic Chemistry .
-
Context: Methodologies for steam distillation of salicylaldehyde and general phenolic handling.
-
Source:
-
-
Synthesis of 2-(1,3-Dioxolan-2-yl)phenol (ResearchGate) .
-
Context: Specific geometric parameters and synthesis optimization for this exact molecule.
-
Source:
-
-
Purification of Phenolic Compounds .
-
Context: Techniques for separating phenolic mixtures using polarity differences.[2]
-
Source:
-
Sources
Storage conditions to prevent degradation of phenolic acetals
Technical Guide ID: PA-STAB-001[1]
Welcome to the Advanced Chemical Stability Support Center.
This guide addresses the specific stability challenges of phenolic acetals (compounds containing the
Module 1: Critical Degradation Vectors (The "Why")
To prevent degradation, you must first understand the enemy.[1] Phenolic acetals degrade primarily through two synergistic pathways.[1]
Acid-Catalyzed Hydrolysis (The Primary Threat)
Acetals are "masked" carbonyls.[1] They are stable to base but notoriously labile to acid.[1]
-
The Mechanism: Trace acid protonates the acetal oxygen. The phenoxide (
) is often a better leaving group than an alkoxide, potentially accelerating the formation of the reactive oxocarbenium ion intermediate. Water then attacks this ion, collapsing the structure back into the parent phenol and aldehyde/ketone. -
The Source: Common lab contaminants—acidic silica gel, un-neutralized
(which forms DCl over time), or ambient atmospheric moisture interacting with trace impurities.[1]
Oxidative Decomposition (The Secondary Threat)
The phenol moiety, even when ether-protected as an acetal, can be susceptible to Single Electron Transfer (SET) oxidation, particularly if the aromatic ring is electron-rich.[1]
-
The Symptom: Samples turning pink, brown, or black indicate quinone formation or radical coupling.[1]
Visualization: The Hydrolysis Cascade
The following diagram illustrates the acid-catalyzed breakdown you are trying to prevent.[2]
Figure 1: The kinetic pathway of acid-catalyzed acetal hydrolysis.[1][3] Note that the reaction is catalytic; one proton can degrade multiple molecules.
Module 2: Experimental Protocols (The "How")
Do not rely on standard storage methods.[1] Use these self-validating protocols to ensure integrity.
Protocol A: Purification (The First Line of Defense)
Standard silica gel is acidic (
-
Preparation: Slurry your silica gel in the mobile phase containing 1-3% Triethylamine (TEA) .[1][4]
-
Equilibration: Flush the column with this buffer until the eluent tests basic (pH paper).
-
Elution: Run your column. The TEA neutralizes acidic silanol sites.[4]
-
Validation: Check 2D-TLC of the purified fraction against the crude. No aldehyde spot should be visible.[1]
Protocol B: Long-Term Storage (The "Fortress" Method)
This protocol creates a basic, inert, and dry micro-environment.[1]
| Parameter | Specification | Rationale |
| Container | Amber glass vial with Teflon-lined cap | Blocks UV (prevents photo-oxidation); Teflon prevents leaching.[1] |
| Additive | Solid | Acts as a solid-state acid scavenger.[1] Does not dissolve in organic solvents, keeping the sample pure but the atmosphere basic. |
| Atmosphere | Argon or Nitrogen flush | Displaces oxygen and moisture.[1] Argon is heavier than air and preferred.[1] |
| Temperature | -20°C or -80°C | Arrhenius equation: Lowering T drastically reduces hydrolysis rate constants ( |
Protocol C: Solution Handling (NMR & Assays)
Most degradation happens in the NMR tube.[1]
-
Solvent Choice: Avoid
if possible. Use (Benzene-d6) or (Acetonitrile-d3), which are naturally non-acidic.[1] -
Neutralization: If you MUST use
, filter it through a small plug of basic alumina immediately before use, or add a single grain of anhydrous to the NMR tube.[1]
Module 3: Troubleshooting & FAQs
Q1: My white solid turned pink/brown after a week in the freezer. What happened?
Diagnosis: Oxidative degradation.[1] Root Cause: The container was likely not air-tight, or trace peroxides were present in the ether/THF used for isolation. Corrective Action: Re-purify using Protocol A. Store under Argon. Ensure all isolation solvents are peroxide-free (test with starch-iodide paper).[1]
Q2: The NMR spectrum shows a small aldehyde peak that grows over time.
Diagnosis: In-situ Acid Hydrolysis.[1]
Root Cause: Your NMR solvent is acidic.[1] Chloroform naturally decomposes to phosgene and HCl upon light exposure.[1]
Corrective Action: Switch to
Q3: Can I use a desiccator?
Answer: Yes, but with a caveat. Standard desiccants (Drierite, Silica) are neutral or acidic.[1] For phenolic acetals, place a small open vial of solid KOH or NaOH pellets inside the desiccator alongside the drying agent. This scavenges volatile acidic fumes (like HCl vapors from other experiments) from the desiccator atmosphere.[1]
Visualization: Storage Decision Tree
Use this workflow to determine the optimal storage strategy for your specific sample state.
Figure 2: Decision tree for selecting the correct storage and handling protocol based on sample state.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Chapter on Protection for the Carbonyl Group).[1][2][5][6] [1]
-
Fife, T. H. "General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis."[1][7] Accounts of Chemical Research1972 , 5(8), 264–272.[1][7] [1]
-
Cordes, E. H.; Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters."[1] Chemical Reviews1974 , 74(5), 581–603.[1] [1]
-
BenchChem Technical Support. "Column Chromatography of Alpha-Aminoketones (Deactivation of Silica)."
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
1H NMR Characterization of 2-(1,3-Dioxolan-2-yl)phenol: A Comparative Guide
Executive Summary
The protection of salicylaldehyde (2-hydroxybenzaldehyde) as a cyclic acetal—specifically 2-(1,3-dioxolan-2-yl)phenol —is a fundamental transformation in organic synthesis, often used to mask the electrophilic aldehyde during Grignard or hydride reduction steps.[1]
This guide provides a definitive structural analysis of the product, contrasting it with its precursor (salicylaldehyde) and acyclic alternatives. The primary diagnostic utility of 1H NMR in this context is the complete disappearance of the aldehydic proton and the upfield shift of the phenolic hydroxyl , confirming the alteration of the intramolecular hydrogen bonding network.[1]
Comparative Spectral Analysis
The transition from aldehyde to acetal results in drastic changes to the electronic environment of the molecule. The table below summarizes the critical shift differences in CDCl₃.
Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
| Feature | Salicylaldehyde (Precursor) | 2-(1,3-Dioxolan-2-yl)phenol (Product) | Diagnostic Significance |
| Carbonyl / Methine | 9.8 - 9.9 ppm (s, 1H) | 5.9 - 6.1 ppm (s, 1H) | Primary Indicator. Loss of CHO confirms reaction; appearance of methine confirms acetal.[1] |
| Phenolic -OH | ~11.0 ppm (s, sharp) | 8.0 - 9.0 ppm (s, broad) | Secondary Indicator. Shift indicates loss of strong resonance-assisted H-bond to C=O.[1] |
| Aliphatic Region | Absent | 4.0 - 4.2 ppm (m, 4H) | Appearance of dioxolane backbone (AA'BB' system).[1] |
| Aromatic Region | 6.9 - 7.6 ppm | 6.8 - 7.3 ppm | General upfield shift due to loss of electron-withdrawing carbonyl.[1] |
Detailed Peak Assignment & Mechanistic Insight
A. The Acetal Methine (The "Anchor" Signal)
-
Shift:
5.90 – 6.10 ppm[1] -
Multiplicity: Singlet
-
Insight: This proton is the most reliable confirmation of the cyclic acetal structure.[1] It appears significantly upfield from the aldehyde precursor (~9.8 ppm) but downfield from typical benzyl ethers due to the deshielding effect of the two oxygen atoms of the dioxolane ring.
-
Differentiation: In acyclic acetals (e.g., dimethyl acetal), this proton typically appears slightly upfield (~5.5 ppm).[1] The downfield shift in the cyclic system is attributed to the rigid geometry and slight steric compression from the ortho-phenol group.[1]
B. The Dioxolane Backbone
-
Shift:
4.00 – 4.20 ppm -
Multiplicity: Multiplet (often appears as a symmetrical AA'BB' system)[1]
-
Insight: Unlike simple ethyl groups which appear as quartets/triplets, the ethylene glycol backbone in a chiral or pro-chiral environment (induced by the restricted rotation of the ortho-substituted ring) often displays second-order coupling effects.[1] This results in a complex multiplet rather than a clean singlet, even though the protons are chemically similar.[1]
C. The Phenolic Hydroxyl (The H-Bond Probe)
-
Shift:
8.00 – 9.00 ppm (Concentration dependent) -
Insight:
-
In Salicylaldehyde: The OH proton is "locked" in a strong Resonance-Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen.[1] This deshields the proton heavily, pushing it to ~11 ppm.[1]
-
In the Acetal: The carbonyl is gone.[1] The OH still forms an intramolecular hydrogen bond with one of the acetal oxygens, but this bond is weaker (ether oxygen is a poorer acceptor than a carbonyl oxygen). Consequently, the signal moves upfield to the 8-9 ppm range.[1]
-
Note: If the sample is wet or run in a protic solvent (like Methanol-d4), this peak may disappear due to exchange.[1]
-
D. Aromatic Protons[2][3]
-
Shift:
6.80 – 7.30 ppm[1] -
Insight: The aldehyde group is strongly electron-withdrawing (EWG).[1] Converting it to an acetal makes the substituent effectively neutral or slightly electron-donating (via resonance from the oxygen lone pairs).[1] This increases electron density in the ring, causing a general shielding (upfield shift) of the aromatic protons compared to the starting material.
Experimental Protocol: Validation Workflow
To ensure data integrity, follow this self-validating protocol for NMR sample preparation.
Step 1: Solvent Selection[1]
-
Primary: Chloroform-d (CDCl₃).[1] Best for observing the intramolecular H-bond of the phenol.[1]
-
Alternative: DMSO-d₆.[1] Use only if solubility is an issue. Warning: DMSO will disrupt the intramolecular H-bond, likely shifting the OH peak downfield and sharpening it, potentially confusing the comparison with literature values in CDCl₃.[1]
Step 2: Sample Preparation
-
Dissolve 10-15 mg of the crude/purified product in 0.6 mL of CDCl₃.
-
Filter through a cotton plug if any solid suspension remains (acetals can hydrolyze on acidic silica; avoid filtering through silica gel).[1]
-
Ensure the sample is free of residual acid catalyst (p-TsOH), as this can lead to rapid hydrolysis back to the aldehyde inside the NMR tube.[1]
Step 3: The D₂O Shake Test (Mandatory for OH Confirmation)
If the peak at 8-9 ppm is ambiguous:
-
Add 1-2 drops of Deuterium Oxide (D₂O) to the tube.[1]
-
Shake vigorously for 30 seconds.
-
Re-acquire the spectrum.[1]
-
Result: The peak at ~8.5 ppm should disappear (exchange with D), while the methine singlet at ~6.0 ppm remains unchanged.
Decision Logic for Reaction Monitoring
The following diagram outlines the logical flow for interpreting the NMR spectrum during the synthesis of 2-(1,3-dioxolan-2-yl)phenol.
Figure 1: Logical workflow for monitoring the protection of salicylaldehyde via 1H NMR. This decision tree prioritizes the aldehydic proton as the primary "stop/go" signal.
References
-
Salicylaldehyde NMR Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1650.[1] [Link][1]
-
General Acetal Shifts: Reich, H. J.[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] "Proton NMR Chemical Shifts - Acetals." [Link][1]
-
Intramolecular Hydrogen Bonding in Phenols: Abraham, M. H., et al. "Hydrogen bonding in phenols: An NMR, IR and theoretical investigation."[1] Journal of Physical Organic Chemistry, 2007.[1] [Link]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
13C NMR Chemical Shifts of 2-(1,3-Dioxolan-2-yl)phenol: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3] Focus: Structural validation, stability analysis, and diagnostic NMR signatures.
Executive Summary
The protection of salicylaldehyde as 2-(1,3-dioxolan-2-yl)phenol (salicylaldehyde ethylene acetal) is a critical transformation in multi-step organic synthesis. This cyclic acetal offers superior stability over acyclic alternatives due to the entropic benefit of the five-membered ring.[3]
This guide provides a definitive analysis of the
Structural Analysis & Chemical Shifts
The definitive identification of 2-(1,3-dioxolan-2-yl)phenol relies on the disappearance of the carbonyl resonance and the emergence of the dioxolane ring signals.[3]
Diagnostic Table: Dioxolane vs. Precursor
The following table contrasts the
| Carbon Environment | Atom Label | Chemical Shift ( | Multiplicity (DEPT) | Structural Significance |
| Acetal Methine | C2 (Dioxolane) | 101.5 – 102.5 | CH | Primary Diagnostic. Indicates successful protection. Replaces the C=O peak. |
| Ethylenedioxy | C4/C5 (Dioxolane) | 64.5 – 65.5 | CH | Characteristic of the ethylene glycol backbone.[3] Distinct from methoxy acetals.[4][5] |
| Phenolic C-OH | C1 (Aromatic) | 155.0 – 157.0 | C (Quat) | Upfield shift relative to aldehyde (due to loss of strong C=O...H conjugation). |
| Carbonyl | C=O[3] (Aldehyde) | 196.5 | C (Quat) | Absent in pure product.[3] Presence indicates hydrolysis or incomplete reaction.[3] |
The "Ortho Effect" & Intramolecular Hydrogen Bonding
Unlike standard acetals, 2-(1,3-dioxolan-2-yl)phenol exhibits a unique intramolecular hydrogen bond between the phenolic hydroxyl proton and one of the dioxolane oxygen atoms.[3]
-
Mechanism: This interaction creates a pseudo-six-membered ring, locking the conformation.
-
NMR Consequence: This rigidity often results in a slight deshielding of the dioxolane C2 carbon compared to non-ortho-substituted analogs (e.g., benzaldehyde ethylene acetal, typically ~103 ppm).
-
Stability: This H-bond significantly increases the hydrolytic stability of the acetal under acidic conditions compared to the para isomer.[3]
Comparative Analysis: Selecting the Right Protecting Group
When designing a synthetic route, the choice between a cyclic dioxolane, an acyclic acetal, or a free aldehyde depends on the required stability profile.[2]
Dioxolane (Cyclic) vs. Dimethyl Acetal (Acyclic)[6]
| Feature | 1,3-Dioxolane (Cyclic) | Dimethyl Acetal (Acyclic) | Scientific Rationale |
| Formation Entropy | High (Favorable) | Low | Formation of a ring releases a water molecule without reducing particle count as drastically as acyclic formation. |
| Hydrolysis Rate | Slow ( | Fast (~30-35 | The "Chelate Effect" and ring strain make the reverse reaction (hydrolysis) entropically disfavored for dioxolanes.[3] |
| NMR Signature | ~65 ppm (CH | ~50-55 ppm (OCH | Dioxolane CH |
| Process Suitability | Robust Multi-step Synthesis | Mild/Late-stage Protection | Use dioxolane for early-stage protection requiring survival through acidic workups.[3] |
Experimental Protocol: Synthesis & Validation
Synthesis Workflow (Dean-Stark Dehydration)
To obtain accurate NMR data, the compound must be synthesized under thermodynamic control to drive the equilibrium.[3]
Figure 1: Thermodynamic synthesis pathway utilizing azeotropic water removal to favor acetal formation.[3]
NMR Acquisition Protocol
Objective: Confirm structure and assess purity (specifically <1% residual aldehyde).
-
Sample Preparation: Dissolve 10-15 mg of the isolated oil/solid in 0.6 mL of CDCl
(Chloroform-d).-
Note: Avoid DMSO-d
if observing H-bonding is not the primary goal, as DMSO can disrupt the intramolecular H-bond, slightly altering shifts.
-
-
Instrument Parameters:
-
Frequency: 100 MHz or higher (for
C). -
Scans: Minimum 256 scans (due to lower sensitivity of quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure quantitative integration of the quaternary phenolic carbon.
-
-
Validation Logic:
Figure 2: Decision tree for spectral validation of the dioxolane protection.
References
-
Royal Society of Chemistry (RSC). Supplementary Information: 13C NMR data for dioxolane derivatives. (2024).[6][7][8] Retrieved from [Link]
-
LibreTexts Chemistry. Characteristics of 13C NMR Spectroscopy: Typical Chemical Shifts. (2024).[6][7][8] Retrieved from [Link]
-
University of Victoria (UVic). Salicylaldehyde 13C NMR Spectrum Data. (2015).[7] Retrieved from [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of phenol and derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the FTIR Characteristic Bands of 2-(1,3-Dioxolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of 2-(1,3-Dioxolan-2-yl)phenol. By dissecting its molecular structure into its constituent functional groups—a phenol moiety and a 1,3-dioxolane ring (an acetal)—we can predict and interpret its characteristic vibrational bands. This guide will compare these expected absorptions with those of simpler, related molecules to provide a clear framework for spectral identification and analysis.
Introduction to the Spectroscopic Landscape of 2-(1,3-Dioxolan-2-yl)phenol
2-(1,3-Dioxolan-2-yl)phenol, with the molecular formula C₉H₁₀O₃, is a bifunctional molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure features a hydroxyl group directly attached to a benzene ring, conferring phenolic properties, and a cyclic acetal group (1,3-dioxolane) at the ortho position. This unique arrangement leads to a characteristic infrared spectrum that is a composite of the vibrational modes of both functional groups, with potential shifts due to their steric and electronic interactions.
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can probe the vibrational transitions of chemical bonds. For 2-(1,3-Dioxolan-2-yl)phenol, the key diagnostic regions in the FTIR spectrum will be those corresponding to the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds.
Deciphering the Spectrum: A Tale of Two Moieties
The infrared spectrum of 2-(1,3-Dioxolan-2-yl)phenol can be best understood by considering the contributions from its phenolic and dioxolane components.
The Phenolic Signature
The phenol group gives rise to several strong and characteristic absorption bands:
-
O-H Stretching: Due to intermolecular hydrogen bonding, which is confirmed to exist in the solid state forming zigzag chains, a broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹.[2][3] This broadness is a hallmark of hydrogen-bonded hydroxyl groups.
-
Aromatic C-H Stretching: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[4]
-
Aromatic C=C Ring Stretching: The benzene ring itself produces a series of medium to strong absorptions between 1600 cm⁻¹ and 1440 cm⁻¹, which are indicative of the carbon-carbon double bond stretching within the aromatic system.[2][4]
-
C-O Stretching and O-H Bending: The C-O stretching vibration in phenols is typically strong and found in the 1300-1200 cm⁻¹ region.[5] Additional bands related to C-O stretching can be observed between 1410-1310 cm⁻¹ and 1230-1140 cm⁻¹.[2] In-plane O-H bending vibrations are also expected in a similar region, often coupled with C-C stretching modes.[5]
The Dioxolane (Acetal) Signature
The 1,3-dioxolane ring, a cyclic acetal, contributes a series of strong bands in the fingerprint region, primarily due to C-O and C-C stretching vibrations:
-
Acetal C-O-C Stretching: Acetals are known to exhibit multiple strong absorption bands in the 1200-1020 cm⁻¹ region.[6][7] A characteristic C-O-C stretching band for an acetal group is anticipated around 1153 cm⁻¹.[8] These bands are often complex due to the coupled vibrations within the five-membered ring.
-
Aliphatic C-H Stretching: The methylene (-CH₂-) groups in the dioxolane ring will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range, at slightly lower wavenumbers than the aromatic C-H stretches.
Comparative Analysis: FTIR Bands of 2-(1,3-Dioxolan-2-yl)phenol and Related Compounds
To highlight the unique spectral features of 2-(1,3-Dioxolan-2-yl)phenol, a comparison with its parent structures, phenol and 1,3-dioxolane, is instructive.
| Vibrational Mode | Phenol | 1,3-Dioxolane | 2-(1,3-Dioxolan-2-yl)phenol (Expected) | Rationale for Band Position |
| O-H Stretch | 3550-3200 cm⁻¹ (broad, strong)[2] | N/A | 3550-3200 cm⁻¹ (broad, strong) | Presence of the phenolic hydroxyl group, with broadening due to intermolecular hydrogen bonding.[3] |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (medium)[4] | N/A | 3100-3000 cm⁻¹ (medium) | Characteristic of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | N/A | 3000-2850 cm⁻¹ (medium) | 3000-2850 cm⁻¹ (medium) | Arises from the -CH₂- groups of the dioxolane ring. |
| Aromatic C=C Stretch | 1600-1440 cm⁻¹ (strong, multiple bands)[2] | N/A | 1600-1440 cm⁻¹ (strong, multiple bands) | In-ring C=C stretching vibrations of the substituted benzene ring. |
| Phenolic C-O Stretch | ~1220 cm⁻¹ (strong)[2] | N/A | 1300-1200 cm⁻¹ (strong) | Strong absorption characteristic of the C-O bond in phenols.[5] |
| Acetal C-O-C Stretch | N/A | 1200-1020 cm⁻¹ (strong, multiple bands)[6] | 1200-1020 cm⁻¹ (strong, multiple bands) | A complex series of strong bands indicative of the cyclic acetal structure. |
| Out-of-Plane C-H Bend | 900-675 cm⁻¹ (strong)[4] | N/A | 900-675 cm⁻¹ (strong) | The position is dependent on the substitution pattern of the benzene ring (ortho-disubstituted). |
Experimental Protocol: Acquiring the FTIR Spectrum
The following provides a generalized procedure for obtaining a high-quality FTIR spectrum of 2-(1,3-Dioxolan-2-yl)phenol using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.
Methodology
-
Sample Preparation:
-
Ensure the 2-(1,3-Dioxolan-2-yl)phenol sample is a dry, solid powder.
-
No further preparation is typically needed for ATR-FTIR.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Collection:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing as required.
-
Visualizing the Molecular Structure and Functional Groups
Caption: Molecular structure of 2-(1,3-Dioxolan-2-yl)phenol highlighting the key functional groups.
Conclusion
The FTIR spectrum of 2-(1,3-Dioxolan-2-yl)phenol is a rich source of structural information, clearly revealing the presence of both its phenolic and cyclic acetal functionalities. The key diagnostic features include the broad O-H stretch from the phenol, the aromatic C=C and C-H stretches, and the series of strong C-O-C stretching bands characteristic of the dioxolane ring in the fingerprint region. By comparing its spectrum to those of phenol and 1,3-dioxolane, researchers can confidently assign the observed absorption bands and confirm the identity and purity of this compound. This guide provides a foundational framework for such analyses, empowering scientists in their research and development endeavors.
References
- Vertex AI Search. Ketals and acetals infrared spectra.
- Journal of the Chemical Society B: Physical Organic. The syntheses and infrared spectra of some acetals and ketals.
- ResearchGate. Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol.
- PubChem. 2-(1,3-Dioxolan-2-yl)phenol.
- Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of phenol C6H6O C6H5OH.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchG
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
- ResearchG
Sources
- 1. 2-(1,3-Dioxolan-2-yl)phenol | C9H10O3 | CID 271118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]
- 7. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure of 2-(1,3-Dioxolan-2-yl)phenol: Unveiling Solid-State Interactions
In the landscape of pharmaceutical development and materials science, a molecule's solid-state architecture is as critical as its intrinsic chemical properties. The three-dimensional arrangement of molecules in a crystal lattice, governed by a delicate balance of intermolecular forces, dictates crucial physical characteristics such as solubility, stability, and bioavailability. This guide provides an in-depth crystal structure analysis of 2-(1,3-Dioxolan-2-yl)phenol, a valuable synthetic intermediate, and presents a comparative study against structurally related phenols. By examining the subtle interplay of hydrogen bonding and molecular packing, we aim to provide researchers, scientists, and drug development professionals with actionable insights into structure-property relationships.
The core of this analysis rests on single-crystal X-ray diffraction (SC-XRD), a powerful, non-destructive technique that provides precise information on bond lengths, angles, and the overall molecular conformation within a crystal.[1][2] The data presented herein is grounded in crystallographic information retrieved from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[3][4][5]
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and reliability of the diffraction data.[6]
Experimental Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)phenol
This compound is readily synthesized by the acetalization of salicylaldehyde. The dioxolane group serves as a protecting group for the aldehyde functionality, a common strategy in multi-step organic synthesis.
Objective: To protect the aldehyde group of salicylaldehyde via reaction with ethylene glycol to form 2-(1,3-Dioxolan-2-yl)phenol.
Materials:
-
Salicylaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of salicylaldehyde, ethylene glycol, and a catalytic amount of p-TSA in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is monitored by observing the collection of water in the Dean-Stark trap. Reflux is continued until no more water is collected (typically 2-4 hours).
-
The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography or recrystallization to yield pure 2-(1,3-Dioxolan-2-yl)phenol.
Experimental Protocol: Single Crystal Growth
The art of crystal growing is often the most challenging step in structure determination.[6] For 2-(1,3-Dioxolan-2-yl)phenol, the slow evaporation technique is effective.
Objective: To grow X-ray quality single crystals of 2-(1,3-Dioxolan-2-yl)phenol.
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to create a saturated or near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes in it with a needle. This crucial step slows the rate of evaporation, allowing for the slow, ordered growth necessary for a single, well-defined crystal rather than a polycrystalline powder.[6]
-
Leave the vial undisturbed in a vibration-free location for several days to weeks.
-
Monitor the vial for the formation of clear, well-formed crystals. Crystals that are transparent and free of visible flaws are selected for analysis.[6]
The Crystallographic Workflow: From Crystal to Structure
Once a suitable crystal is obtained, it undergoes analysis via single-crystal X-ray diffraction. The process involves several key computational steps to translate the raw diffraction pattern into a refined 3D molecular structure.[7]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Structural Analysis of 2-(1,3-Dioxolan-2-yl)phenol
The crystal structure of 2-(1,3-Dioxolan-2-yl)phenol has been determined and its data is available in the CSD.[8] The key structural features reveal important insights into its solid-state behavior.
The molecules are linked by an O—H···O hydrogen bond, which forms zigzag chains running along the crystallographic a-axis.[9] The dioxolane ring itself adopts an envelope conformation.[9] This conformation is a common low-energy state for five-membered rings.
| Parameter | 2-(1,3-Dioxolan-2-yl)phenol |
| Formula | C₉H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.485 (1) |
| b (Å) | 23.336 (5) |
| c (Å) | 6.551 (1) |
| β (°) | 106.18 (3) |
| V (ų) | 805.3 (3) |
| Z | 4 |
| Hydrogen Bonding | Intermolecular O—H···O (dioxolane oxygen) |
| Data sourced from CCDC 674089 as cited in PubChem and associated publications.[8][9] |
Comparative Structural Analysis
To understand the influence of the ortho-dioxolane group on the crystal packing, we compare its structure with two relevant alternatives: the parent compound salicylaldehyde and guaiacol (2-methoxyphenol) . This comparison highlights how seemingly small changes in a substituent can lead to significant differences in intermolecular interactions.
Comparator 1: Salicylaldehyde (2-Hydroxybenzaldehyde)
Salicylaldehyde represents the parent compound without the acetal protection. Its crystal structure is fundamentally different. The primary interaction is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen atom.[10] This interaction creates a stable six-membered ring motif.
Comparator 2: Guaiacol (2-Methoxyphenol)
Guaiacol is an isomer of the target molecule's core, featuring a methoxy group instead of the dioxolane.[11][12][13][14] Like 2-(1,3-Dioxolan-2-yl)phenol, it lacks an intramolecular hydrogen bond acceptor comparable to an aldehyde. Its crystal structure is also dominated by intermolecular O—H···O hydrogen bonds, where the hydroxyl group of one molecule donates to the methoxy oxygen of a neighboring molecule, forming chains.
Caption: Comparison of Hydrogen Bonding Motifs.
Data-Driven Comparison
The table below summarizes the key distinguishing features, providing a clear, objective comparison.
| Feature | 2-(1,3-Dioxolan-2-yl)phenol | Salicylaldehyde | Guaiacol (2-Methoxyphenol) |
| Primary H-Bond Type | Intermolecular | Intramolecular[10] | Intermolecular |
| H-Bond Acceptor | Dioxolane Oxygen | Aldehyde Oxygen[10] | Methoxy Oxygen |
| Resulting Motif | Zigzag Chains[9] | Planar, self-contained molecules | Chains |
| Crystal System | Monoclinic | Monoclinic[10] | Monoclinic |
| Space Group | P2₁/n | P2₁/c[10] | P2₁/c |
| Salicylaldehyde and Guaiacol data sourced from the CSD and relevant literature.[10][15] |
Implications for Drug Development and Materials Science
The choice between intra- and intermolecular hydrogen bonding has profound consequences for material properties.
-
Solubility and Melting Point: The strong intramolecular hydrogen bond in salicylaldehyde effectively "self-satisfies" its primary hydrogen bonding potential. This can lead to weaker intermolecular forces compared to its chain-forming analogs, which often translates to a lower melting point and different solubility profiles. In contrast, the extensive intermolecular hydrogen-bonded networks in 2-(1,3-Dioxolan-2-yl)phenol and guaiacol require more energy to break, typically resulting in higher melting points.
-
Polymorphism and Co-crystal Design: Molecules that form robust intermolecular hydrogen-bonded chains, like 2-(1,3-Dioxolan-2-yl)phenol, are excellent candidates for crystal engineering. The predictable nature of the O-H···O interaction can be exploited to design polymorphs or to form co-crystals with other active pharmaceutical ingredients (APIs). By understanding the primary hydrogen bonding motif, scientists can rationally select co-formers that will interact with, rather than disrupt, the existing network, allowing for the fine-tuning of an API's physical properties.
Conclusion
The crystal structure of 2-(1,3-Dioxolan-2-yl)phenol is defined by intermolecular O—H···O hydrogen bonds that assemble the molecules into one-dimensional zigzag chains. This stands in stark contrast to its parent compound, salicylaldehyde, which is dominated by a strong intramolecular hydrogen bond. This fundamental difference in solid-state architecture, dictated by the nature of the ortho-substituent, highlights a key principle in materials science: minor molecular modifications can induce major changes in crystal packing and, by extension, physical properties. For professionals in drug development, this understanding is crucial for anticipating and controlling properties like solubility and stability, and for rationally designing novel crystalline forms.
References
-
Acta Crystallographica Section E: Structure Reports Online. (2008). 2-(1,3-Dioxolan-2-yl)phenol. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Crystal and molecular structure of salicylaldehyde azine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 271118, 2-(1,3-Dioxolan-2-yl)phenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6998, Salicylaldehyde. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 460, Guaiacol. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]
-
Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 3. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 4. Cambridge Structural Database | re3data.org [re3data.org]
- 5. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. portlandpress.com [portlandpress.com]
- 8. 2-(1,3-Dioxolan-2-yl)phenol | C9H10O3 | CID 271118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal and molecular structure of salicylaldehyde azine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenol, 2-methoxy- [webbook.nist.gov]
- 13. bmse010027 Guaiacol at BMRB [bmrb.io]
- 14. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]
- 15. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Phenolic Aldehyde Protection: 2-(1,3-Dioxolan-2-yl)phenol vs. Salicylaldehyde Dimethyl Acetal
For researchers, scientists, and professionals in drug development, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. Salicylaldehyde, with its ortho-hydroxyl group and aldehyde functionality, presents a unique set of challenges and opportunities. The selection of an appropriate protecting group for the aldehyde is critical to prevent unwanted side reactions during subsequent transformations. This guide provides an in-depth, objective comparison of two common protecting groups for salicylaldehyde: the cyclic acetal 2-(1,3-Dioxolan-2-yl)phenol and the acyclic salicylaldehyde dimethyl acetal. This analysis is grounded in established principles of organic chemistry and supported by experimental data to inform your synthetic strategy.
Introduction: The Imperative of Carbonyl Protection
The aldehyde group is highly reactive towards a wide range of nucleophiles and reducing agents. In the context of salicylaldehyde, its protection allows for selective reactions at the phenolic hydroxyl group or the aromatic ring. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily cleaved under mild conditions to regenerate the aldehyde.[1] Both 1,3-dioxolanes and dimethyl acetals are common choices for carbonyl protection due to their stability in neutral to strongly basic environments, making them compatible with organometallic reagents and hydrides.[2][3] The formation of these acetals is an acid-catalyzed process that is reversible.[2]
At a Glance: Structural and Stability Differences
The primary distinction between 2-(1,3-Dioxolan-2-yl)phenol and salicylaldehyde dimethyl acetal lies in their cyclic versus acyclic nature, which has significant implications for their stability.
| Feature | 2-(1,3-Dioxolan-2-yl)phenol | Salicylaldehyde Dimethyl Acetal |
| Structure | Cyclic (1,3-dioxolane) | Acyclic |
| Precursors | Salicylaldehyde, Ethylene Glycol | Salicylaldehyde, Methanol/Trimethyl Orthoformate |
| General Stability | More stable to acid hydrolysis | Less stable to acid hydrolysis |
| Deprotection Conditions | Requires stronger acidic conditions | Can be cleaved under milder acidic conditions |
Cyclic acetals, such as the 1,3-dioxolane, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts.[4][5] This enhanced stability is attributed to entropic factors. During hydrolysis, the formation of the intermediate oxonium ion from a cyclic acetal keeps the diol tethered, favoring the reverse reaction. In contrast, the hydrolysis of an acyclic acetal generates two separate alcohol molecules, making the forward reaction more entropically favorable.[4]
Experimental Deep Dive: Synthesis and Deprotection Protocols
The choice between these two protecting groups often comes down to the specific reaction conditions required in a synthetic sequence.
Synthesis of Protecting Groups
The formation of both acetals is typically achieved under acidic catalysis with removal of water to drive the equilibrium towards the product.[6][7]
Protocol 1: Synthesis of 2-(1,3-Dioxolan-2-yl)phenol
This procedure is adapted from general methods for dioxolane formation.[8][9]
-
Materials: Salicylaldehyde, ethylene glycol, p-toluenesulfonic acid (TsOH), toluene.
-
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Protocol 2: Synthesis of Salicylaldehyde Dimethyl Acetal
This protocol is based on common procedures for dimethyl acetal formation.[2][10]
-
Materials: Salicylaldehyde, trimethyl orthoformate, methanol, catalytic acid (e.g., p-TsOH or HCl).
-
Procedure:
-
Dissolve salicylaldehyde (1.0 eq) in methanol.
-
Add trimethyl orthoformate (1.5 eq) and a catalytic amount of acid.[2] Trimethyl orthoformate acts as both a reagent and a water scavenger.[3]
-
Stir the reaction at a slightly elevated temperature (e.g., 40 °C) for a designated time, monitoring by TLC.[2]
-
Upon completion, neutralize the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure and purify the product, often by distillation.
-
Deprotection of the Aldehyde
The key difference in the utility of these protecting groups is evident in their deprotection.
Protocol 3: Deprotection of 2-(1,3-Dioxolan-2-yl)phenol
The increased stability of the dioxolane necessitates more stringent acidic conditions for cleavage.[4]
-
Materials: 2-(1,3-Dioxolan-2-yl)phenol, acetone, water, dilute hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the protected salicylaldehyde in a mixture of acetone and water.
-
Add a catalytic amount of dilute HCl.
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield salicylaldehyde.
-
Protocol 4: Deprotection of Salicylaldehyde Dimethyl Acetal
The acyclic nature of the dimethyl acetal allows for milder deprotection conditions.[6][11]
-
Materials: Salicylaldehyde dimethyl acetal, acetone, water, catalytic acid (e.g., pyridinium p-toluenesulfonate (PPTS) or dilute HCl).
-
Procedure:
-
Dissolve the dimethyl acetal in a mixture of acetone and water.
-
Add a catalytic amount of a mild acid like PPTS.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to obtain the deprotected salicylaldehyde.
-
Comparative Stability Data
| Reagent/Condition | 2-(1,3-Dioxolan-2-yl)phenol (Cyclic) | Salicylaldehyde Dimethyl Acetal (Acyclic) |
| Strong Bases (e.g., NaOH, NaH) | Stable | Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Stable |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | Stable |
| Oxidizing Agents (non-acidic) | Stable | Stable |
| Mild Aqueous Acid (e.g., PPTS, pH 4-6) | Generally Stable | Labile |
| Strong Aqueous Acid (e.g., 1M HCl, pH < 2) | Labile | Very Labile |
Strategic Selection in Drug Development
The choice between a dioxolane and a dimethyl acetal protecting group for salicylaldehyde in a drug development campaign is dictated by the planned synthetic route.
-
Choose 2-(1,3-Dioxolan-2-yl)phenol when:
-
Subsequent reaction steps involve moderately acidic conditions where the dimethyl acetal would be cleaved.
-
A robust protecting group is required to withstand a lengthy synthetic sequence.
-
-
Choose Salicylaldehyde Dimethyl Acetal when:
-
Mild deprotection conditions are necessary to avoid decomposition of a sensitive molecule.
-
Rapid and facile removal of the protecting group is desired in the final steps of a synthesis.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the protection and deprotection workflows.
Caption: Workflow for the protection of salicylaldehyde as a 1,3-dioxolane and its subsequent deprotection.
Caption: Workflow for the protection of salicylaldehyde as a dimethyl acetal and its subsequent deprotection.
Conclusion
The selection of a protecting group is a critical decision in the design of a synthetic route. 2-(1,3-Dioxolan-2-yl)phenol offers a more robust protection for the aldehyde functionality of salicylaldehyde, suitable for syntheses involving acidic conditions. Conversely, salicylaldehyde dimethyl acetal provides a more labile option, ideal for late-stage deprotection under mild conditions. A thorough understanding of the stability and reactivity of these protecting groups, as outlined in this guide, is paramount for the successful execution of complex multi-step syntheses in drug discovery and development.
References
-
PrepChem.com. Synthesis of Salicylaldehyde diethyl acetal. Available from: [Link]
-
Kucukislamoglu, M., Cicek, B., & Kazaz, C. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5364-5377. Available from: [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available from: [Link]
-
Reddit. How do dimethyl acetals compare to dioxolanes and dioxanes in stability?. Available from: [Link]
-
University of California, Irvine. Protecting Groups. Available from: [Link]
-
MDPI. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Available from: [Link]
-
Hong Kong University of Science and Technology. Summary: Synthesis of Salicylaldehyde and its Applications. Available from: [Link]
-
ResearchGate. Are dimethylacetals derived from aromatic aldehydes stable?. Available from: [Link]
-
Hosea Chem. What are the main uses of salicylaldehyde?. Available from: [Link]
-
Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Available from: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
-
ResearchGate. 2-(1,3-Dioxolan-2-yl)phenol. Available from: [Link]
-
Request PDF. Photolabile Protection of 1,2- and 1,3-Diols with Salicylaldehyde Derivatives. Available from: [Link]
-
PubMed. Photolabile protection of 1,2- and 1,3-diols with salicylaldehyde derivatives. Available from: [Link]
-
ACS Publications. Photolabile Protection of 1,2- and 1,3-Diols with Salicylaldehyde Derivatives. Available from: [Link]
-
SciSpace. An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Available from: [Link]
-
ACS Publications. Substituent Effects in Acetal Hydrolysis. Available from: [Link]
-
PubChem. 2-(1,3-Dioxolan-2-yl)phenol. Available from: [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available from: [Link]
-
ResearchGate. The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. Available from: [Link]
-
The Royal Society of Chemistry. In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. Available from: [Link]
-
PMC. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Available from: [Link]
-
Organic Chemistry Portal. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Available from: [Link]
-
Glen Research. Deprotection Guide. Available from: [Link]
-
ACS Publications. Kinetic salt effects on the hydrolysis of benzaldehyde dimethyl acetal. Available from: [Link]
-
Semantic Scholar. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Available from: [Link]
-
Amanote Research. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl. Available from: [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Enhancing Synthetic Efficiency with Cyclic Acetals for Phenol Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is a critical determinant of overall success. The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, often necessitates protection to prevent undesired side reactions. While various ether and ester-based protecting groups are available, acetals offer a unique combination of stability and controlled cleavage. This guide provides an in-depth, objective comparison of cyclic versus acyclic acetals for the protection of phenols, grounded in established chemical principles and supported by practical experimental insights.
The Stability Dichotomy: Why Cyclization Matters
The fundamental advantage of cyclic acetals over their acyclic counterparts lies in their enhanced stability. This increased robustness is not a matter of chance but is rooted in fundamental thermodynamic and kinetic principles. Generally, cyclic acetals are more stable towards hydrolysis and are formed more readily than acyclic acetals.[1]
Thermodynamic Underpinnings: The formation of a cyclic acetal from a phenol and a diol-equivalent (such as 3,4-dihydropyran for the formation of a tetrahydropyranyl (THP) ether) is an intramolecular cyclization process. This is entropically favored over the intermolecular reaction required for the formation of an acyclic acetal, which involves the phenol and two separate alcohol molecules (or their equivalent, like dimethoxymethane for methoxymethyl (MOM) ether formation).[1][2] The resulting cyclic structure, typically a five or six-membered ring, is also enthalpically stable. For instance, diethyl acetals have been reported to hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives, underscoring the greater stability of the cyclic structure.[1]
Kinetic Favorability: The intramolecular nature of cyclic acetal formation also translates to a kinetic advantage, with the ring-closing step being faster than the corresponding intermolecular reaction.[1] This often leads to higher yields and shorter reaction times for the protection of phenols as cyclic acetals.
This enhanced stability makes cyclic acetals the protecting group of choice for lengthy synthetic sequences or when the protected phenol must endure a variety of non-acidic reaction conditions.[1] Conversely, the lower stability of acyclic acetals can be advantageous when very mild deprotection conditions are required for substrates with other acid-sensitive functional groups.[1]
A Comparative Overview
| Feature | Cyclic Acetals (e.g., THP) | Acyclic Acetals (e.g., MOM) |
| Relative Stability | High | Moderate |
| Formation | Generally faster and higher yielding (entropically favored) | Generally slower and may require forcing conditions |
| Stability to Acidity | More stable; requires stronger acidic conditions for cleavage | Less stable; cleaved under milder acidic conditions |
| Stability to Basicity | Stable | Stable |
| Stability to Nucleophiles | Stable | Stable |
| Stability to Redox Reagents | Generally stable | Generally stable |
| Deprotection Conditions | Aqueous acid (e.g., HCl, TsOH) | Mild aqueous acid (e.g., dilute HCl, PPTS) |
| Common Reagents for Formation | 3,4-Dihydropyran, acid catalyst (e.g., PPTS, TsOH) | Chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base (e.g., DIPEA), or dimethoxymethane and an acid catalyst |
Visualizing the Chemistry: Structures and Mechanisms
Chemical Structures
Caption: General structures of an unprotected phenol and its acyclic (MOM) and cyclic (THP) acetal protected forms.
Mechanism of Formation and Cleavage
Caption: Generalized mechanism for the acid-catalyzed formation and cleavage of acetal protecting groups on phenols.
Experimental Protocols
The following are representative, detailed procedures for the protection of phenol as a THP ether (cyclic acetal) and a MOM ether (acyclic acetal), and their subsequent deprotection.
Experiment 1: Protection of Phenol with a Cyclic Acetal (THP Ether)
Objective: To synthesize 2-phenoxytetrahydro-2H-pyran.
Materials:
-
Phenol (1.0 g, 10.6 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.12 g, 1.3 mL, 13.3 mmol)
-
Pyridinium p-toluenesulfonate (PPTS) (0.13 g, 0.53 mmol)
-
Dichloromethane (DCM) (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL)
-
Separatory funnel (100 mL)
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add phenol (1.0 g, 10.6 mmol) and dichloromethane (20 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add 3,4-dihydro-2H-pyran (1.3 mL, 13.3 mmol) followed by pyridinium p-toluenesulfonate (0.13 g, 0.53 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-phenoxytetrahydro-2H-pyran as a colorless oil.
Experiment 2: Protection of Phenol with an Acyclic Acetal (MOM Ether)
Objective: To synthesize methoxymethylphenyl ether.
Materials:
-
Phenol (1.0 g, 10.6 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.74 g, 3.7 mL, 21.2 mmol)
-
Chloromethyl methyl ether (MOM-Cl) (1.02 g, 1.2 mL, 12.7 mmol)
-
Dichloromethane (DCM) (20 mL)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL) fitted with a dropping funnel
-
Ice bath
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add phenol (1.0 g, 10.6 mmol) and dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (3.7 mL, 21.2 mmol).
-
Add chloromethyl methyl ether (1.2 mL, 12.7 mmol) dropwise via a dropping funnel over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to give the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield methoxymethylphenyl ether as a colorless oil.
Experiment 3: Deprotection of a Cyclic Acetal (THP Ether)
Objective: To regenerate phenol from 2-phenoxytetrahydro-2H-pyran.
Materials:
-
2-Phenoxytetrahydro-2H-pyran (1.0 g, 5.6 mmol)
-
Methanol (15 mL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 g, 0.28 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 2-phenoxytetrahydro-2H-pyran (1.0 g, 5.6 mmol) and methanol (15 mL).
-
Add p-toluenesulfonic acid monohydrate (0.05 g, 0.28 mmol).
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate (20 mL) and water (10 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield phenol.
Experiment 4: Deprotection of an Acyclic Acetal (MOM Ether)
Objective: To regenerate phenol from methoxymethylphenyl ether.
Materials:
-
Methoxymethylphenyl ether (1.0 g, 7.2 mmol)
-
Methanol (15 mL)
-
Concentrated hydrochloric acid (HCl) (0.5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL)
Procedure:
-
To a 50 mL round-bottom flask, add methoxymethylphenyl ether (1.0 g, 7.2 mmol) and methanol (15 mL).
-
Add concentrated hydrochloric acid (0.5 mL) dropwise with stirring.
-
Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate (20 mL) and water (10 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield phenol.
Conclusion: A Strategic Choice for Robust Synthesis
The choice between a cyclic and an acyclic acetal for phenol protection is a strategic one that should be dictated by the specific demands of the synthetic route. Cyclic acetals, such as the THP ether, offer superior stability, making them ideal for complex, multi-step syntheses where the protecting group must withstand a variety of reaction conditions. Their formation is often more efficient due to favorable thermodynamics and kinetics.[1] In contrast, acyclic acetals, like the MOM ether, provide the advantage of being cleaved under milder acidic conditions, a crucial feature when dealing with molecules containing other acid-labile functionalities.[1] A thorough understanding of these differences empowers the synthetic chemist to design more efficient, robust, and successful synthetic strategies in the pursuit of novel therapeutics and other complex molecular targets.
References
-
What is the major difference between cyclic hemiacetal and cyclic acetal? - askIITians. Available at: [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals? - Quora. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]
-
Acetal Group | Formation, Structure & Mechanism - Study.com. Available at: [Link]
-
Acetal - Wikipedia. Available at: [Link]
-
Cyclic acetals are more stable than acyclic acetals. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. Available at: [Link]
- CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents.
-
Acetal Protecting Group & Mechanism – - Total Synthesis. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available at: [Link]
-
17.8: Acetals as Protecting Groups - Chemistry LibreTexts. Available at: [Link]
-
Acetal As A Protective Group in Organic Synthesis | PDF | Aldehyde - Scribd. Available at: [Link]
Sources
A Comparative Guide to TLC Visualization Methods for 2-(1,3-Dioxolan-2-yl)phenol
Introduction: The Imperative of Selective Visualization
In modern synthetic and analytical chemistry, Thin-Layer Chromatography (TLC) remains an indispensable technique for its simplicity, speed, and versatility in monitoring reaction progress, identifying compounds, and determining purity. However, the separation of compounds on the stationary phase is only half the process. For colorless analytes such as 2-(1,3-Dioxolan-2-yl)phenol, the final and most critical step is visualization. The choice of visualization method is not trivial; it dictates the sensitivity, specificity, and the type of information a researcher can glean from the chromatogram.
This guide provides an in-depth comparison of various visualization techniques for 2-(1,3-Dioxolan-2-yl)phenol. The molecule's structure, featuring both a phenol group and a cyclic acetal (dioxolane), offers unique chemical handles that can be exploited for selective detection.[1][2] We will move beyond simple procedural lists to explore the underlying chemical mechanisms of each method, providing the causal logic necessary for researchers to make informed decisions tailored to their experimental objectives.
Analyte Structure & Method Selection Rationale
The efficacy of a TLC stain is fundamentally tied to the chemical reactivity of the target analyte. 2-(1,3-Dioxolan-2-yl)phenol possesses two key functional groups:
-
Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is weakly acidic and a powerful activating group for electrophilic aromatic substitution. The ring itself is a chromophore, enabling UV absorption.[3][4]
-
Dioxolane Ring: This cyclic acetal is stable under neutral and basic conditions but can be susceptible to hydrolysis under strongly acidic conditions, particularly with heating.
This dual functionality allows for a range of detection strategies, from non-destructive physical methods to highly specific chemical reactions. This guide will compare a non-destructive method (UV light) with four destructive chemical staining methods chosen for their varied mechanisms and selectivity.
Non-Destructive Visualization: A First-Pass Analysis
Ultraviolet (UV) Illumination at 254 nm
This should always be the initial method of inspection as it leaves the analyte chemically unchanged, permitting subsequent chemical staining on the same plate.[3][4]
-
Principle of Detection: Commercial TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[3][4] Compounds that absorb UV light at this wavelength, such as those containing aromatic rings or conjugated systems, will quench this fluorescence.[3][5] This prevents the indicator from glowing, causing the analyte to appear as a dark or purple spot against the bright green background.[3][4]
-
Expected Results: 2-(1,3-Dioxolan-2-yl)phenol, containing a phenyl ring, is expected to be strongly UV-active and appear as a dark spot.
-
Advantages: Rapid, non-destructive, and requires no chemical preparation.
-
Limitations: Provides no chemical differentiation between other UV-active impurities. Not all organic compounds are UV-active.[5]
Experimental Protocol: UV Visualization
-
After developing and thoroughly drying the TLC plate, place it under a UV lamp in a dark environment.
-
Select the short-wavelength (254 nm) setting.
-
Observe the plate for dark spots against the green fluorescent background.
-
Lightly circle the observed spots with a pencil for future reference, as the visualization is only apparent under the lamp.[4]
Destructive Visualization: A Comparative Chemical Analysis
Destructive methods involve a chemical reaction between the analyte and a staining reagent, resulting in a colored product. While they permanently alter the compound, they offer superior sensitivity and chemical specificity.
Potassium Permanganate (KMnO₄) Stain
A powerful oxidizing agent, the permanganate stain is an excellent general-purpose reagent for detecting compounds susceptible to oxidation.[5]
-
Principle & Mechanism: The deep purple permanganate ion (MnO₄⁻) acts as an oxidant. It reacts with oxidizable functional groups, such as the phenolic hydroxyl group in the target molecule. In this redox reaction, the manganese(VII) in permanganate is reduced to brown manganese(IV) oxide (MnO₂), while the phenol is oxidized. The result is a yellow or brown spot on the purple background of the unreacted stain.[3] Gentle heating is often required to accelerate the reaction for less reactive groups.[5]
-
Selectivity: Highly reactive with alkenes, alkynes, alcohols, aldehydes, and phenols.[3] It is considered a nearly universal stain for most organic compounds.[6]
p-Anisaldehyde–Sulfuric Acid Stain
This is a versatile stain that produces a wide range of colors, allowing for potential differentiation between compound classes.[7][8]
-
Principle & Mechanism: The reaction is driven by the strongly acidic conditions and the electrophilic nature of the protonated p-anisaldehyde. For phenols, the likely mechanism is an electrophilic substitution reaction where the activated aromatic ring attacks the aldehyde, followed by dehydration upon heating. This generates a highly conjugated, colored cationic species (a diarylmethane dye).[3][9] The specific color—often violet or blue for phenols—depends on the final conjugated system.[6][8]
-
Selectivity: Excellent for detecting nucleophiles such as phenols, alcohols, and amines, as well as many aldehydes and ketones.[3][9] It is generally unreactive towards alkenes, alkynes, and simple aromatic hydrocarbons.[6]
Ferric Chloride (FeCl₃) Stain
This is a classic, highly specific test for the detection of phenols.[5][10]
-
Principle & Mechanism: Ferric chloride (Fe³⁺) is a Lewis acid that forms a colored coordination complex with the phenoxide ion. The reaction typically does not require heating. The hydroxyl proton is sufficiently acidic to react with the ferric ion, resulting in the formation of a complex, often [Fe(OAr)₆]³⁻, which is intensely colored (typically purple, green, or blue).[11][12]
-
Selectivity: Highly specific for phenols and other compounds with enol functionality. It provides a strong positive confirmation of the phenolic group in the target molecule.
Ceric Ammonium Molybdate (CAM) Stain
Also known as Hanessian's Stain, CAM is a highly sensitive, universal staining reagent.[5][12]
-
Principle & Mechanism: This is another powerful oxidative stain. Under the hot, acidic conditions of the stain, both cerium(IV) and molybdenum(VI) can act as oxidants. They react with most organic compounds, becoming reduced to lower oxidation states (e.g., Ce³⁺ and Mo⁴⁺/Mo⁵⁺). These reduced metal species form intensely colored complexes, typically appearing as dark blue or green spots on a light blue or green background.[6] Vigorous heating with a heat gun is necessary to drive the reaction.[5][12]
-
Selectivity: Considered one of the most universal and sensitive stains, reacting with almost all organic functional groups.[6] Its high sensitivity means that even minor impurities may appear as significant spots.[5][12]
Experimental Protocols for Chemical Stains
Safety Precaution: All staining procedures must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Potassium Permanganate Stain
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH(aq) in 200 mL of deionized water. Store in a sealed, wide-mouth jar. The reagent is stable for approximately 3 months.[5]
-
Staining Procedure:
-
Dip the dried TLC plate into the solution for 1-2 seconds.
-
Wipe excess stain from the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow to brown spots on a purple background. Overheating will cause the entire plate to turn brown.
-
Protocol 2: p-Anisaldehyde–Sulfuric Acid Stain
-
Reagent Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid. Cool the mixture, then add 3.7 mL of p-anisaldehyde.[5] Store in a foil-wrapped jar in the refrigerator to prolong its shelf life.[9]
-
Staining Procedure:
Protocol 3: Ferric Chloride Stain
-
Reagent Preparation: Prepare a 1% solution of ferric (III) chloride in 50% aqueous methanol (1 g FeCl₃ in 50 mL methanol and 50 mL water).[5][12]
-
Staining Procedure:
-
Dip the dried TLC plate into the solution (or spray lightly).
-
Spots should appear almost immediately at room temperature. No heating is required.[12] Phenols will typically form purple, green, or blue spots.
-
Protocol 4: Ceric Ammonium Molybdate (CAM) Stain
-
Reagent Preparation: Add 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate to 235 mL of deionized water. Slowly and carefully, add 15 mL of concentrated sulfuric acid. Stir until all solids dissolve.[5] Store in a sealed, foil-wrapped jar.
-
Staining Procedure:
-
Dip the dried TLC plate into the solution for 1-2 seconds.
-
Wipe off the excess stain.
-
Heat the plate vigorously with a heat gun. Most organic compounds will appear as dark blue spots on a light blue-green background.
-
Comparative Summary and Data
The following table summarizes the expected performance of each visualization method for 2-(1,3-Dioxolan-2-yl)phenol.
| Method | Principle | Procedure | Expected Result | Selectivity | Sensitivity |
| UV Light (254 nm) | UV Quenching | Illuminate with UV lamp | Dark spot on green background | Aromatic/Conjugated Systems | Moderate |
| KMnO₄ Stain | Oxidation | Dip & Heat Gently | Yellow/brown spot on purple background | Oxidizable groups (phenols, alcohols) | High |
| p-Anisaldehyde | Electrophilic Substitution | Dip & Heat | Violet/blue spot on pink background | Nucleophiles (phenols, alcohols) | High |
| FeCl₃ Stain | Complexation | Dip (No Heat) | Purple/blue/green spot | Phenols, Enols | Moderate |
| CAM Stain | Oxidation | Dip & Heat Vigorously | Dark blue spot on light blue background | Nearly Universal | Very High |
Conclusion and Recommendations
The selection of an optimal TLC visualization method for 2-(1,3-Dioxolan-2-yl)phenol is contingent upon the specific analytical goal.
-
For Rapid, Routine Monitoring: UV light (254 nm) is the undisputed choice. It is fast, non-destructive, and sufficiently sensitive for tracking the presence or absence of the aromatic analyte during a reaction or column chromatography.
-
For Specific Confirmation: Ferric chloride (FeCl₃) stain provides an unambiguous confirmation of the phenolic group. Its high specificity makes it invaluable for distinguishing the target compound from other non-phenolic, UV-active substances.
-
For High Sensitivity and General Purity Assessment: Ceric Ammonium Molybdate (CAM) stain is the recommended method. Its universal reactivity and high sensitivity will reveal not only the target compound but also a wide range of potential impurities, making it ideal for a thorough purity analysis.
-
For Differentiated Detection: p-Anisaldehyde stain offers a useful balance. It is sensitive to the phenolic group and may provide a characteristic color that can help differentiate it from other compounds on the plate, such as starting materials or byproducts with different functional groups.
By understanding the chemical principles behind each method, researchers can strategically employ these techniques to gain maximum insight from every TLC analysis.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of California, Davis. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 271118, 2-(1,3-Dioxolan-2-yl)phenol. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Flythe, M. D., & Kagan, I. A. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51421.
- Pyka-Pająk, A. (2014). Detection Progress of Selected Drugs in TLC.
-
ResearchGate. (2016, December 22). What is the reaction mechanism of vanillin-sulfuric acid reagent with triterpenoids saponins?. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2007, December). 2-(1,3-Dioxolan-2-yl)phenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
- Morais, M. C., et al. (2019). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. Marine Drugs, 17(3), 153.
-
LibreTexts Chemistry. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13978821, 2-(1,3-Dioxolan-2-yl)-4-phenyl-2-butanol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). TLC Stains/Dips. Retrieved from [Link]
-
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]
Sources
- 1. 2-(1,3-Dioxolan-2-yl)phenol | C9H10O3 | CID 271118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. TLC stains [reachdevices.com]
- 7. epfl.ch [epfl.ch]
- 8. High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Safety Operating Guide
Personal protective equipment for handling 2-(1,3-Dioxolan-2-yl)phenol
Executive Safety Summary: The "Phenol-First" Approach
As researchers, we often underestimate intermediates like 2-(1,3-Dioxolan-2-yl)phenol . While the dioxolane ring acts as a protective acetal group (masking the aldehyde), the free phenolic hydroxyl group remains the primary driver of biological hazard.
Scientific Rationale: Phenolic compounds are not merely surface irritants; they are protoplasmic poisons . They rapidly penetrate the stratum corneum, denature proteins, and can cause systemic toxicity even through intact skin. Furthermore, the dioxolane moiety is acid-labile. Accidental contact with strong acids (common in deprotection steps) will hydrolyze the acetal, releasing salicylaldehyde and potentially generating heat.
Core Directive: Treat this compound with the same rigor as unsubstituted phenol. Do not rely on standard "blue nitrile" exam gloves for prolonged contact.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the phenolic pharmacophore.
| Hazard Class | GHS Classification (Projected) | Mechanism of Action |
| Skin Corrosion/Irritation | Category 1B / 2 | Phenolic OH causes protein coagulation and chemical burns. Anesthetic effect may delay pain perception. |
| Serious Eye Damage | Category 1 | Corrosive to corneal tissue; risk of permanent opacity. |
| Acute Toxicity (Dermal) | Category 3/4 | Rapid transdermal absorption leading to systemic effects (CNS depression). |
| Reactivity | Acid-Sensitive | Dioxolane ring hydrolyzes in acidic media ( |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. Use this matrix to select gear based on your specific operational context.
A. Hand Protection (The Critical Control Point)
Standard disposable nitrile gloves (4 mil) have a breakthrough time of <10 minutes for phenols.
| Operation Level | Recommended Glove Material | Breakthrough Time | Protocol |
| High Risk (Synthesis, pouring, cleaning spills) | Butyl Rubber (0.7 mm) OR Silver Shield® (Laminate) | > 480 mins | Wear laminate liner; outer nitrile glove for dexterity. |
| Medium Risk (Weighing solids, closed transfer) | Neoprene (Double Gloved) | ~30-60 mins | Inspect frequently. Change immediately upon splash.[1] |
| Low Risk (Handling sealed vials) | Nitrile (Double Gloved, >5 mil) | < 10 mins (Splash only) | Do not use for immersion. Immediate removal if contaminated. |
B. Respiratory & Body Protection
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood unavailable/cleaning dusts): Full-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief. Note: Phenols have poor warning properties (odor threshold > PEL); air-purifying respirators are for backup only.
-
-
Eye/Face:
-
Mandatory: Indirect-vent chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor/aerosol risks.
-
Supplement: Face shield (8-inch) required when pouring liquids >100 mL.
-
-
Body:
-
Chemical-resistant lab coat (poly-cotton blend is minimum; Tyvek® or rubber apron preferred for synthesis).
-
Visualization: PPE Decision Logic
Use this flowchart to determine the required protection level before starting work.
Figure 1: Decision matrix for selecting PPE based on physical state and operational risk.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.
-
Technique: Use a static-free spatula. Do not "tap" the spatula on the container rim (generates aerosol).
-
Decontamination: Wipe the balance area with a soap/water solution immediately after use. Avoid ethanol initially as it may increase skin permeability if residue remains.
Protocol B: Synthesis & Reaction (Liquid/Solution)
-
Acid Awareness: If using this intermediate for deprotection (hydrolysis of the dioxolane), add acid slowly. The reaction releases salicylaldehyde.
-
Temperature Control: Phenols volatilize with heat. Ensure reflux condensers are active before heating.
-
Glove Discipline: Change outer gloves every 30 minutes, or immediately upon inspecting a splash.
Protocol C: Emergency Spill Response
-
Small Spill (<10g/mL): Cover with absorbent pads. Neutralize with dilute sodium bicarbonate (if compatible with other reagents). Double bag in hazardous waste.
-
Skin Exposure:
-
WASH: Flush with Polyethylene Glycol 300 (PEG 300) or Isopropyl Alcohol (IPA) for 2 minutes, then wash with soap and water. Why? Water alone is inefficient at removing lipophilic phenols.
-
MEDICAL: Seek evaluation. Phenol burns can be painless (anesthetic) but deep.
Visualization: Exposure Response Workflow
Figure 2: Immediate response workflow emphasizing the use of PEG/Solvent for skin decontamination.
Disposal & Environmental Compliance
-
Waste Segregation:
-
Do Not Mix: Never mix with strong oxidizing acids (Nitric, Chromic) in the waste stream.
-
Classification: Dispose of as "Toxic Organic Waste."
-
-
Container Prep: Rinse empty containers with a basic solution (dilute NaOH) to convert residual phenol to the non-volatile phenolate salt before disposal.
References
-
PubChem. (2023). 2-(1,3-Dioxolan-2-yl)phenol Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Phenolic compounds hazard classification. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
